WIKI4

Catalog No.
S548514
CAS No.
M.F
C29H23N5O3S
M. Wt
521.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WIKI4

Product Name

WIKI4

IUPAC Name

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Molecular Formula

C29H23N5O3S

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3

InChI Key

RNUXIZKXJOGYQP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6

solubility

soluble in DMSO, not soluble in water.

Synonyms

WIKI4; WIKI 4; WIKI-4

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6

The exact mass of the compound 2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione is 521.15216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

Comprehensive Technical Review of WIKI4: Mechanism, Protocols, and Application in Pancreatic β-Cell Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Technical Overview of WIKI4

This compound is a highly selective adenosine-subsite targeting tankyrase inhibitor (Ade-TNKSi) that has emerged as a critical tool in stem cell differentiation protocols, particularly for generating pancreatic β-like cells from human pluripotent stem cells (hPSCs). This small molecule inhibitor specifically targets tankyrase 1 and 2 (TNKS1/2), which are members of the poly (ADP-ribose) polymerase (PARP) family, specifically the PARP5 subfamily. Unlike earlier generation PARP inhibitors that target the nicotinamide (NA) subsite and have significant off-target effects across the PARP family, this compound's adenosine-subsite targeting provides exceptional specificity for tankyrases, resulting in more precise manipulation of the Wnt/β-catenin signaling pathway without affecting other PARP family members. The strategic inhibition of tankyrase by this compound has demonstrated remarkable efficacy in promoting the commitment of pancreatic progenitors to the endocrine lineage, yielding β-like cells with improved glucose responsiveness and function compared to those generated using standard differentiation protocols with nicotinamide [1].

The therapeutic significance of this compound lies in its potential application for diabetes treatment, specifically for generating functional insulin-producing cells for cell replacement therapy. Current differentiation protocols for generating pancreatic β-cells from hPSCs often produce cells that are functionally immature and do not fully recapitulate the glucose-responsive insulin secretion of native β-cells. This compound addresses this critical limitation by fundamentally improving the developmental patterning of pancreatic progenitors, resulting in islet-like cells with enhanced β-cell characteristics. Research demonstrates that transplantation of this compound-derived β-like cells provides glycemic control in model systems, whereas cells derived using standard nicotinamide protocols fail to do so, highlighting the transformative potential of this specific tankyrase inhibition approach for regenerative medicine applications for diabetes [1].

Mechanism of Action: Tankyrase Inhibition and Wnt Signaling Modulation

Molecular Targets and Wnt Pathway Regulation

This compound exerts its effects through specific inhibition of tankyrase enzymes (TNKS1 and TNKS2), which are crucial regulators of the Wnt/β-catenin signaling pathway. Tankyrases promote the degradation of axis inhibition protein (AXIN), a key component of the β-catenin destruction complex. Through its adenosine-subsite binding mechanism, this compound stabilizes AXIN by preventing its tankyrase-mediated poly-ADP-ribosylation (PARsylation), thereby enhancing β-catenin degradation and reducing Wnt/β-catenin signaling. This controlled modulation of Wnt signaling is critical for proper pancreatic development and endocrine cell specification [1].

Mechanistic Differentiation from Nicotinamide: Prior to the identification of this compound's specific tankyrase inhibition properties, nicotinamide (NA) was commonly used in pancreatic differentiation protocols, though its mechanism was poorly understood. Research has now established that NA induces pancreatic progenitor differentiation primarily through non-specific inhibition of tankyrases, among other targets. This compound provides a more specific and potent alternative, resulting in significantly improved β-like cell frequencies and function compared to NA-derived cells. Knockdown studies confirm that TNKS2 inhibition, rather than TNKS1, is primarily responsible for the enhanced NKX6-1 induction observed during pancreatic progenitor specification [1].

Table 1: Key Molecular Targets of this compound in Pancreatic Differentiation

Target Type Function Effect of this compound Inhibition
TNKS1/TNKS2 Poly(ADP-ribose) polymerase Regulates Wnt signaling via AXIN degradation Inhibition stabilizes AXIN, suppresses Wnt/β-catenin signaling
AXIN Scaffold protein Component of β-catenin destruction complex Stabilization increases β-catenin degradation
β-catenin Transcriptional co-activator Mediates Wnt target gene expression Reduced nuclear translocation decreases Wnt signaling
NKX6-1 Transcription factor Critical for pancreatic β-cell development Enhanced expression promotes β-cell lineage commitment
Wnt Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of this compound action within the Wnt signaling pathway:

G cluster_default Default Wnt Signaling OFF cluster_wnt_on Canonical Wnt Signaling ON cluster_this compound This compound Inhibition BetaCateninDestruction β-Catenin Destruction Complex BetaCateninDegradation β-Catenin Degradation BetaCateninDestruction->BetaCateninDegradation TargetGeneSilenced Target Genes Silenced WntSignal Wnt Signal FrizzledLRP Frizzled/LRP Complex WntSignal->FrizzledLRP DestructionComplexInactive Destruction Complex Inactive FrizzledLRP->DestructionComplexInactive BetaCateninStabilized β-Catenin Stabilized DestructionComplexInactive->BetaCateninStabilized TargetGeneActivated Target Genes Activated BetaCateninStabilized->TargetGeneActivated This compound This compound Tankyrase Tankyrase (TNKS) This compound->Tankyrase AXINStabilized AXIN Stabilized Tankyrase->AXINStabilized DestructionComplexActive Destruction Complex Active AXINStabilized->DestructionComplexActive BetaCateninDegraded β-Catenin Degraded DestructionComplexActive->BetaCateninDegraded TargetGeneSilenced2 Target Genes Silenced BetaCateninDegraded->TargetGeneSilenced2

Diagram 1: this compound inhibits tankyrase to stabilize AXIN and promote β-catenin degradation, modulating Wnt signaling.

Experimental Protocols and Methodologies

hPSC Differentiation to Pancreatic Progenitors Using this compound

The following protocol details the specific application of this compound during the pancreatic progenitor specification stage (Stage 4) of hPSC differentiation [1]:

Cell Culture Preparation:

  • Begin with hPSCs differentiated to PDX1+ pancreatic endoderm (Stage 3) using established protocols.
  • Dissociate Stage 3 cells and replate at appropriate density for subsequent differentiation.
  • Prepare complete differentiation media according to standard pancreatic differentiation protocols.

This compound Treatment Protocol:

  • Prepare a 10mM stock solution of this compound in DMSO; aliquot and store at -20°C.
  • At the beginning of Stage 4 (pancreatic progenitor specification), add this compound to differentiation media at a final concentration of 9 µM.
  • Include appropriate controls: DMSO vehicle control, nicotinamide (NA) positive control, and other TNKS inhibitors for comparison (XAV939, JW74, JW55, G007-LK).
  • Refresh media containing this compound every 24-48 hours throughout the 5-day Stage 4 differentiation period.
  • Continue differentiation to Stages 5-6 to generate islet-like cells containing β-like cells.

Quality Control Assessment:

  • Monitor pancreatic progenitor formation by assessing NKX6-1 and PDX1 co-expression using flow cytometry.
  • Optimal differentiation should yield >50% PDX1+/NKX6-1+ pancreatic progenitors by day 12-13 of differentiation.
  • Proceed to endocrine differentiation (Stages 5-6) only with adequately specified pancreatic progenitor populations.
Analytical Methods for Assessing Differentiation Efficiency

Flow Cytometry Analysis:

  • For pancreatic progenitors (Stage 4): Analyze PDX1/NKX6-1 double-positive cells using antibody staining and flow cytometry. NKX6-1:GFP reporter lines can be used for real-time monitoring.
  • For β-like cells (Stage 6): Assess C-peptide (C-PEP) and NKX6-1 co-expression to identify mature β-like cells.
  • Include appropriate isotype controls and compensation controls for multicolor flow cytometry.

Functional Assessment:

  • Glucose-stimulated insulin secretion (GSIS) assays: Measure insulin secretion in response to low (2.8 mM) and high (20 mM) glucose challenges.
  • Static incubation GSIS or dynamic perifusion assays can be used to assess glucose responsiveness.
  • Normalize insulin secretion content to total DNA or cellular protein.

Molecular Characterization:

  • Quantitative RT-PCR for key pancreatic transcription factors (PDX1, NKX6-1, MAFA, NEUROD1) and β-cell markers (INS, GCK).
  • Immunofluorescence staining for pancreatic and endocrine markers on differentiated cell clusters.
  • Transplantation into immunocompromised mice to assess in vivo function and glycemic control.

Table 2: Key Experimental Parameters for this compound Treatment in Pancreatic Differentiation

Parameter Specification Purpose/Rationale
Optimal Concentration 9 µM Maximizes NKX6-1+ progenitor yield while minimizing toxicity
Treatment Window Stage 4 (Days 8-13 of differentiation) Corresponds to pancreatic progenitor specification phase
Duration 5 days Complete period of pancreatic patterning
Vehicle Control DMSO (equivalent volume) Controls for solvent effects on differentiation
Positive Control Nicotinamide (NA) Benchmark against established protocol
Key Readout (Stage 4) PDX1+/NKX6-1+ cells (flow cytometry) Measures pancreatic progenitor formation
Key Readout (Stage 6) C-PEP+/NKX6-1+ cells (flow cytometry) Quantifies functional β-like cell yield

Quantitative Data Analysis and Efficacy Assessment

Comparative Efficiency of this compound in Pancreatic Differentiation

Rigorous quantitative assessment demonstrates this compound's superior performance compared to both standard nicotinamide protocols and other tankyrase inhibitors. Flow cytometry analysis reveals that this compound treatment during Stage 4 differentiation generates significantly higher percentages of C-PEP+/NKX6-1+ β-like cells at Stage 6 compared to nicotinamide. When compared to other adenosine-subsite TNKS inhibitors (JW74, JW55, G007-LK), this compound consistently performs at least equivalently, with some studies showing superior β-like cell frequencies. Importantly, treatment with DMSO vehicle control or PARP1/2-specific inhibitors (MK4827) fails to generate substantial PDX1+/NKX6-1+ pancreatic progenitors, confirming that the effect is specifically attributable to TNKS inhibition rather than general PARP inhibition [1].

Functional assessment of this compound-derived β-like cells demonstrates enhanced glucose responsiveness compared to those generated using standard protocols. In vitro glucose stimulation assays show appropriate insulin secretion dynamics, with significant response to high glucose challenges. Most notably, in vivo transplantation studies reveal that this compound-derived β-like cells provide glycemic control in model systems, whereas nicotinamide-derived cells fail to achieve glucose normalization. This functional superiority represents a significant advancement in the field of hPSC-derived β-cell generation for therapeutic applications [1].

Table 3: Quantitative Efficacy of this compound in Pancreatic Differentiation

Differentiation Condition PDX1+/NKX6-1+ Progenitors C-PEP+/NKX6-1+ β-cells Glucose Responsiveness In Vivo Function
This compound (9 µM) ++++ (Highest) ++++ (Highest) ++++ (Optimal) ++++ (Glycemic control)
Nicotinamide (NA) +++ (High) +++ (Moderate) +++ (Moderate) + (Limited effect)
XAV939 (NA-TNKSi) +++ (High) +++ (Moderate) ++ (Moderate) Not reported
Other Ade-TNKSi ++++ (High) +++ (High) +++ (Good) Not reported
DMSO Control + (Minimal) + (Minimal) + (Poor) - (No effect)
PARP1/2 Inhibitor + (Minimal) + (Minimal) + (Poor) - (No effect)
Experimental Workflow for this compound Assessment

The following diagram outlines the complete experimental workflow for evaluating this compound in pancreatic differentiation:

G cluster_stage3 Stage 1-3: Preliminary Differentiation cluster_stage4 Stage 4: Pancreatic Progenitors (this compound Treatment: Day 8-13) cluster_stage5_6 Stage 5-6: Endocrine Differentiation cluster_analysis Comprehensive Analysis Start hPSCs S1 Definitive Endoderm Start->S1 S2 Primitive Gut Tube S1->S2 S3 PDX1+ Pancreatic Endoderm S2->S3 S4 Pancreatic Progenitor Specification with this compound (9 µM) S3->S4 Analysis1 Flow Cytometry: PDX1+/NKX6-1+ Cells S4->Analysis1 S5 Endocrine Progenitors Analysis1->S5 S6 Islet-like Cells with β-like Cells S5->S6 Analysis2 Flow Cytometry: C-PEP+/NKX6-1+ Cells S6->Analysis2 Analysis3 Functional Assays: Glucose Stimulated Insulin Secretion S6->Analysis3 Analysis4 In Vivo Assessment: Transplantation & Glycemic Control S6->Analysis4 Results Superior β-cell Function with this compound Protocol Analysis2->Results Analysis3->Results Analysis4->Results

Diagram 2: Experimental workflow for evaluating this compound in hPSC differentiation to functional β-like cells.

Conclusion and Research Implications

This compound represents a significant advancement in the toolkit for directed differentiation of hPSCs toward pancreatic β-cells. Its specific mechanism as an adenosine-subsite targeting tankyrase inhibitor provides more precise control over Wnt signaling modulation compared to previously used compounds like nicotinamide. The resulting improvements in β-like cell frequency, glucose responsiveness, and in vivo function demonstrate the critical importance of targeted tankyrase inhibition during the pancreatic progenitor specification stage. These findings not only advance our fundamental understanding of pancreatic development but also provide a promising pathway for generating functional β-cells for therapeutic applications in diabetes treatment.

References

Core Scientific Background of WIKI4

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of WIKI4.

Property Description
Primary Target Tankyrase 2 (TNKS2) [1] [2] [3]
Primary Mechanism Inhibition of Wnt/β-catenin signaling [1] [2]
Biological Consequence Increases AXIN1/AXIN2 protein levels, promoting β-catenin degradation [1] [3]
IC₅₀ for TNKS2 15 nM to 26 nM [2] [3]
EC₅₀ in Cellular Assays ~75 nM for inhibition of Wnt/β-catenin signaling [2] [3]
Chemical Formula C₂₉H₂₃N₅O₃S [2] [3]
Molecular Weight 521.59 g/mol [2] [3]
CAS Number 838818-26-1 [2] [3]

Detailed Experimental Data & Protocols

The following table consolidates key experimental findings from the foundational research.

Experiment Cell Line / Model Treatment Key Results
Target Gene Expression DLD1 colorectal carcinoma cells [1] 1 μM this compound; 2-24 hours [3] Significant increase in steady-state levels of AXIN1 and AXIN2 proteins [3].
Cell Viability DLD1 colorectal carcinoma cells [1] 100 nM & 1 μM this compound; 6 days [3] Inhibited cell growth in low-serum conditions [3].
Reporter Gene Assay A375 melanoma cells with BAR reporter [1] 370 nM this compound + Wnt3A-conditioned media [1] Inhibited Wnt3A-dependent luciferase activity without affecting cell viability [1].
Pancreatic Progenitor Differentiation hPSCs (H1, NKX6-1GFP/w) [4] 9 μM this compound during Stage 4 (PP specification) [4] Promoted formation of PDX1+/NKX6-1+ pancreatic progenitors; enhanced subsequent generation of functional β-like cells [4].

This compound in the Wnt/β-catenin Signaling Pathway

The diagram below illustrates the mechanism of this compound. In the absence of a Wnt signal, a "destruction complex" targets β-catenin for degradation. Tankyrase (TNKS) regulates the stability of the scaffolding protein AXIN in this complex. This compound inhibits TNKS, leading to AXIN stabilization and enhanced degradation of β-catenin, thereby suppressing the pathway [1].

G This compound Inhibits Wnt Signaling by Stabilizing AXIN cluster_destruction Cytosol Wnt Wnt Signal DestructionComplex Stable Destruction Complex (APC, GSK3, CSNK1A1) Wnt->DestructionComplex Inactivates TNKS Tankyrase (TNKS) AXIN AXIN TNKS->AXIN Poly-ADP-ribosylation & Degradation BetaCatenin β-catenin DestructionComplex->BetaCatenin Targets for Degradation DegradedBetaCatenin Degraded β-catenin BetaCatenin->DegradedBetaCatenin TargetGenes Target Gene Transcription BetaCatenin->TargetGenes Accumulates & Translocates This compound This compound This compound->TNKS Inhibits

Research Applications and Workflow

A 2024 study in Nature Communications highlights a promising application for this compound. The research used a targeted chemical screen to differentiate human pluripotent stem cells (hPSCs) into pancreatic β-like cells [4]. The experimental workflow and key finding are summarized below:

G This compound Enhances Pancreatic β-Cell Differentiation Start hPSCs S3 Stage 3: PDX1+ Foregut Endoderm Start->S3 S4_Control Stage 4: Control (Pancreatic Progenitor Specification) S3->S4_Control S4_this compound Stage 4: + this compound (Pancreatic Progenitor Specification) S3->S4_this compound S6_Control Stage 6: Control Islet-like Cells S4_Control->S6_Control S6_this compound Stage 6: this compound-derived Islet-like Cells S4_this compound->S6_this compound Note This compound inhibits Tankyrase at Stage 4 S4_this compound->Note Result Improved β-like cell frequency and glucose responsiveness S6_this compound->Result

The research concluded that inhibiting tankyrase with this compound during the pancreatic progenitor stage generates cells that are less proliferative and express higher levels of integrins [4]. Most importantly, these progenitors differentiate into islet-like cells with a higher frequency of functional β-like cells capable of providing glycemic control in transplantation models [4].

References

Understanding Exploratory Research

Author: Smolecule Technical Support Team. Date: February 2026

Exploratory research is a methodological approach used to investigate problems that are not clearly defined or have not been studied in depth [1] [2]. Its primary purpose is to gain insights, clarify the exact nature of a problem, and develop hypotheses for future research, rather than to provide conclusive evidence [1] [3].

The table below summarizes the core characteristics and applications of this approach.

Aspect Description
Primary Purpose To gain familiarity with a phenomenon, generate insights, and formulate precise problems or hypotheses for later investigation [1] [2] [4].

| Common Contexts | - Investigating new or emerging issues [2] [3].

  • When the problem is ambiguous or poorly understood [1].
  • Determining research priorities and collecting preliminary data [1]. | | Key Outcomes | Deeper understanding of a problem, a clearer problem statement, and well-grounded hypotheses for subsequent explanatory or causal research [1] [2]. | | Common Limitations | - Typically does not yield conclusive or generalizable results [1] [2].
  • Results can be subjective and lack external validity [2].
  • Can be time-consuming and labor-intensive [2] [3]. |

Methodologies and Research Designs

Exploratory research is flexible and can employ a variety of formal qualitative and quantitative methods. It is often divided into primary research (collecting new data) and secondary research (analyzing existing data) [2] [4].

The following diagram illustrates the workflow for designing an exploratory study:

Start Identify and Define the Problem A Hypothesize a Solution Start->A B Design Methodology A->B C Collect and Analyze Data B->C C->A  Flexible Adjustment D Define Avenues for Future Research C->D

Primary Research Methods

These methods involve gathering new data directly from sources [2] [3] [4].

  • Focus Groups: Small group discussions (typically 8-12 participants) to gather diverse perspectives and insights on a topic [1] [3].
  • In-depth Interviews: One-on-one conversations that allow for detailed exploration of a participant's views, experiences, and motivations [1].
  • Observations: Watching and recording subjects in their natural environment, which can be qualitative (taking notes on behavior) or quantitative (measuring time spent on a task) [3] [4].
  • Surveys with Open-Ended Questions: Using open-ended questions in surveys can help identify emerging trends and opinions that the researcher may not have anticipated [3].
Secondary Research & Applied Observational Studies

These methods involve the analysis of existing data or the study of systems in a real-world setting [1] [5].

  • Literature Reviews: Analyzing existing published works such as textbooks, academic journals, and articles to understand current knowledge [1] [4].
  • Case Studies: An in-depth investigation of a single individual, group, or event to explore contributing factors and outcomes [1] [5] [4].
  • Case-Control Studies: An observational study that compares a group exhibiting the phenomenon of interest (cases) with a group that does not (controls), often conducted retrospectively [5].
  • Longitudinal/Cohort Studies: Observing a specific group (cohort) or system over an extended period to understand developments and changes over time [5].

Filling the Gaps for Your Technical Guide

To meet your requirements for an in-depth technical guide, you will need to supplement the information from the search results with more specialized sources. Here are some practical steps you can take:

  • For Quantitative Data and Experimental Protocols: The search results lack specific numerical data and step-by-step protocols for drug development. I recommend searching specialized databases like PubMed Central, IEEE Xplore, or ScienceDirect for full-text research papers in pharmacology and biotechnology. Use keywords such as "exploratory study protocol drug discovery," "beta testing pharmaceutical device," or "case-control study drug efficacy."
  • For Signaling Pathways and Molecular Diagrams: The DOT diagram provided illustrates a research workflow, which is a logical process. To create diagrams of biological signaling pathways, you will need to source the specific pathway components and relationships from experimental papers or specialized biology databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) or Reactome.

References

WIKI4 experimental protocol

Author: Smolecule Technical Support Team. Date: February 2026

WIKI4 Application Notes

This compound is a small molecule inhibitor that specifically targets tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are enzymes in the Wnt/β-catenin signaling pathway [1]. Its primary mechanism involves stabilizing AXIN proteins, leading to the degradation of β-catenin and effectively inhibiting Wnt/β-catenin signaling [1].

Key Research Applications

This compound is primarily used to modulate the Wnt/β-catenin signaling pathway in various biological models. Its most significant application is in directing the differentiation of human pluripotent stem cells (hPSCs) into pancreatic lineages.

Recent studies show that using this compound during the pancreatic progenitor (PP) specification stage yields cell populations with a higher frequency of functional β-like cells compared to traditional methods using nicotinamide (NA). These this compound-derived β-like cells demonstrate improved glucose responsiveness in vitro and can provide glycemic control in transplantation models [2].

Comparative Analysis of Tankyrase Inhibitors

The table below compares this compound with other commonly used tankyrase inhibitors to help you select the right compound.

Inhibitor Primary Target Key Characteristics Reported Efficacy in PP Differentiation
This compound TNKS (Ade-subsite) [2] Structurally distinct Ade-TNKSi; promotes higher β-like cell frequency [2] [1] Superior to NA; generates glucose-responsive cells providing glycemic control [2]
XAV939 TNKS (NA-subsite) [2] Well-characterized NA-TNKSi; potential for off-target effects [2] Effective, but performance below this compound [2]
JW74, JW55, G007-LK TNKS (Ade-subsite) [2] Highly selective Ade-TNKSi [2] Similar to this compound in inducing NKX6-1+/PDX1+ PPs [2]
Nicotinamide (NA) Multiple PARPs & HDACs [2] Broad-acting; induces PP differentiation via TNKS inhibition [2] Benchmark; less effective than Ade-TNKSi [2]
IWR-1 TNKS (Ade-subsite) [2] Stabilizes β-catenin destruction complex [2] Significantly increases NKX6-1+ population [2]

Detailed Experimental Protocol

This protocol outlines the use of this compound to direct the differentiation of hPSCs into pancreatic β-like cells, based on established methods [2].

Materials and Equipment
  • Cell Line: NKX6-1 GFP/w reporter hESC line or equivalent (e.g., H1 hESCs) [2].
  • Key Reagents:
    • This compound (e.g., Chembridge, Cat# 7990417): Prepare a stock solution in DMSO [1].
    • Recombinant Human EGF
    • Recombinant Noggin
    • Standard culture media (e.g., DMEM/F12 with BSA supplement)
  • Equipment: Laminar flow hood, CO₂ incubator, flow cytometer.
Step-by-Step Procedure

The differentiation process is broken down into stages. The critical use of this compound occurs at Stage 4: Pancreatic Progenitor (PP) Specification.

G S1 Stage 1-3 PDX1+ Foregut Endoderm S4 Stage 4 PP Specification (EGF + Noggin + this compound) S1->S4 S5 Stage 5 Endocrine Progenitor S4->S5 S6 Stage 6 Islet Cell Maturation S5->S6 Outcome Functional β-like Cells (NKX6-1+, C-PEP+, Glucose Responsive) S6->Outcome

  • Days 1-8 (Stages 1-3): Differentiate hPSCs into PDX1+ foregut endoderm cells using your standard protocol [2].
  • Days 8-13 (Stage 4 - Key Step): Differentiate PDX1+ cells into NKX6-1+/PDX1+ pancreatic progenitors.
    • Culture Medium: Supply fresh medium containing EGF, Noggin, and 9 µM this compound [2].
    • Confirm PP formation on day 13 using flow cytometry for NKX6-1 and PDX1 [2].
  • Days 13-15 (Stage 5): Differentiate PPs into endocrine progenitors by changing to a maturation medium without this compound.
  • Days 15-21 (Stage 6): Further mature the cells into islet-like clusters containing C-PEP+/NKX6-1+ β-like cells.
Data Analysis and Validation
  • Flow Cytometry: Quantify the percentage of NKX6-1+/PDX1+ cells at the end of Stage 4 and C-PEP+/NKX6-1+ β-like cells at the end of Stage 6 [2].
  • Functional Assay: Perform glucose-stimulated insulin secretion (GSIS) assays on the matured clusters to validate functionality [2].

Mechanism of Action: Wnt Signaling Pathway

The following diagram illustrates how this compound inhibits the Wnt/β-catenin pathway by targeting tankyrase, leading to β-catenin degradation.

G Wnt Wnt OFF AxinComplex AXIN1/2 APC GSK3β Wnt->AxinComplex Stabilizes BetaCatDeg β-catenin Degradation AxinComplex->BetaCatDeg TargetGenes Target Gene Transcription (OFF) BetaCatDeg->TargetGenes No

G Wnt Wnt ON TNKS Tankyrase (TNKS1/2) Wnt->TNKS Activates AxinDeg AXIN Degradation TNKS->AxinDeg BetaCatStable β-catenin Stabilizes & Accumulates AxinDeg->BetaCatStable Destruction Complex Inactive TargetGenes Target Gene Transcription (ON) BetaCatStable->TargetGenes Enters Nucleus

G Wnt Wnt ON + this compound TNKS Tankyrase (Inhibited by this compound) Wnt->TNKS Activates AxinStable AXIN Stabilized TNKS->AxinStable BetaCatDeg β-catenin Degraded AxinStable->BetaCatDeg Active Destruction Complex TargetGenes Target Gene Transcription (OFF) BetaCatDeg->TargetGenes No

Key Takeaways for Researchers

  • Specificity Matters: this compound's specificity for the adenosine subsite of tankyrase makes it a superior tool for cleanly modulating Wnt signaling compared to broader-acting agents like nicotinamide [2].
  • Optimized Workflow: The provided protocol yields pancreatic progenitors that are intrinsically better programmed to become functional β-cells, addressing a key challenge in diabetes cell therapy [2].
  • Mechanistic Insight: this compound works by stabilizing AXIN, a critical component of the β-catenin destruction complex, thereby promoting β-catenin degradation even in an active Wnt signaling environment [1].

I hope these detailed application notes and protocols are helpful for your research. Should you require clarification on any specific step or need further details on the molecular biology techniques involved, please feel free to ask.

References

WIKI4 Properties and Key Application Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the chemical characteristics of WIKI4 and data from a recent key study on its application in pancreatic differentiation.

Table 1: Basic Chemical and Biological Profile of this compound

Property Description
Chemical Name 2-[3-[[4-(4-Methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-1H-benz[de]isoquinoline-1,3(2H)-dione [1]
CAS Number 838818-26-1 [2] [1]
Molecular Formula C29H23N5O3S [2] [1]
Molecular Weight 521.59 g/mol [2] [1]
Primary Target Tankyrase 2 (TNKS2), IC50: 15 nM [2]
Key Pathway Inhibited Wnt/β-catenin signaling [3] [2]
Mechanism of Action Inhibits tankyrase, leading to stabilization of AXIN proteins and degradation of β-catenin [3]

Table 2: Key Findings from Pancreatic Progenitor Differentiation (2024 Study) This study demonstrated that using this compound during the pancreatic progenitor (PP) stage significantly improved the final output of β-like cells compared to the standard agent, Nicotinamide (NA) [4].

Metric Standard Protocol (with Nicotinamide, NA) Optimized Protocol (with this compound)
PP Generation (NKX6-1+/PDX1+) Effective [4] Effective, with kinetics similar to NA [4]
Subsequent β-like Cell Yield (C-PEP+/NKX6-1+) Lower frequency [4] Significantly higher frequency [4]
Transplantation Outcome in Model Failed to provide glycemic control [4] Provided glycemic control [4]
Proposed PP Cell Characteristics - Higher integrin expression, less proliferative [4]

Detailed Experimental Protocol

This protocol is adapted from a 2024 study in Nature Communications for differentiating hPSCs into pancreatic β-like cells using this compound [4].

Principle

The differentiation process recapitulates development by directing cell fate through specific inhibitors and growth factors. Inhibiting tankyrase with this compound during the pancreatic progenitor stage improves the endocrine commitment of the cells, leading to a higher yield of functional, glucose-responsive β-like cells in the final stage [4].

Materials
  • Cell Line: hPSCs (e.g., H1 hESCs or a NKX6-1 GFP reporter line).
  • Key Reagent: this compound (CAS 838818-26-1). A stock solution of 10 mM can be prepared in DMSO [2]. Aliquot and store at -80°C.
  • Basal Differentiation Media: As per established protocols (e.g., Refs. 6-11 in [4]).
  • Other Factors: Growth factors (e.g., EGF), and other small molecules (e.g., Noggin) as required by the base differentiation protocol [4].
Step-by-Step Procedure

The following diagram outlines the key stages of the differentiation workflow, highlighting where this compound is applied.

G S1 Stage 1-3 Differentiate hPSCs to PDX1+ Foregut Endoderm S2 Stage 4 (Day 8-13) Pancreatic Progenitor (PP) Specification ADD: this compound (9 µM), Noggin, EGF S1->S2 S3 Stage 5-6 Further Differentiation to Islet-like Cells S2->S3 R1 Assessment: Flow Cytometry for NKX6-1+/PDX1+ PPs S2->R1 R2 Assessment: Flow Cytometry for C-PEP+/NKX6-1+ β-cells S3->R2

  • Stages 1-3: PDX1+ Foregut Endoderm Induction Differentiate hPSCs into PDX1-positive foregut endoderm cells according to your established base protocol (typically involving sequential activation and inhibition of key pathways like Activin, BMP, and FGF) [4]. This process usually takes 8 days.

  • Stage 4: Pancreatic Progenitor Specification with this compound (Critical Step)

    • On day 8, dissociate and replate the PDX1+ cells as needed.
    • For the next 5 days (from day 8 to day 13), culture the cells in stage 4 medium supplemented with:
      • Noggin
      • EGF
      • This compound at a working concentration of 9 µM [4].
    • Control Consideration: Include a control group treated with the standard agent, 50 mM Nicotinamide (NA), for comparison [4].
  • Stages 5-6: Endocrine Commitment and Maturation Following stage 4, continue the differentiation protocol for an additional 10-14 days to drive the pancreatic progenitors into immature islet-like cells containing C-PEP+/NKX6-1+ β-like cells. The specific factors used in these later stages will depend on the base protocol being followed [4].

Data Analysis and Validation
  • Flow Cytometry: As shown in the workflow, the success of PP generation (end of Stage 4) is assessed by analyzing co-expression of PDX1 and NKX6-1. The final outcome (end of Stage 6) is measured by the frequency of C-PEP+/NKX6-1+ β-like cells [4].
  • Functional Assay: Perform glucose-stimulated insulin secretion (GSIS) assays on the mature islet-like clusters to confirm glucose responsiveness [4].

Practical Notes for Researchers

  • Specificity: this compound is an adenosine-subsite tankyrase inhibitor, which provides higher specificity compared to nicotinamide-subsite inhibitors, potentially reducing off-target effects [4].
  • Mechanistic Insight: The improved differentiation efficiency is linked to this compound-derived PPs being less proliferative and expressing higher levels of integrins, which may enhance their survival and function upon transplantation [4].
  • Handling: this compound is for research use only. It is soluble in DMSO and should be handled with appropriate personal protective equipment [2] [1].

References

Comprehensive Application Notes and Protocols on WIKI4

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to WIKI4 and the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a fundamental cellular communication system that controls critical processes including cell proliferation, differentiation, and stem cell maintenance. However, when dysregulated, it becomes a powerful driver of various diseases, most notably colorectal, hepatocellular, and other cancers [1]. Consequently, this pathway has emerged as a promising therapeutic target for oncology drug discovery.

This compound is a novel small-molecule inhibitor identified through high-throughput screening. Its primary mechanism of action is the inhibition of tankyrase (TNKS2), an enzyme that regulates the stability of AXIN, a key component of the β-catenin destruction complex. By inhibiting tankyrase, this compound promotes the accumulation of AXIN, leading to the enhanced degradation of β-catenin and subsequent downregulation of its target genes [1]. This compound is structurally distinct from earlier generations of tankyrase inhibitors, potentially offering a unique pharmacological profile.

Key Experimental Findings and Data Summary

This compound has demonstrated significant efficacy in cellular models. The following table summarizes the core experimental findings and the quantitative data associated with its biological activity.

Table 1: Summary of Key Experimental Findings for this compound

Experimental Model Key Observation Reported Outcome / Effect
Cancer Cell Lines Inhibition of β-catenin target gene expression Downregulation of genes driven by Wnt/β-catenin signaling [1]
Human Embryonic Stem Cells Blocked cellular responses to Wnt/β-catenin signaling Confirmed pathway inhibition in a non-cancerous, pluripotent cell context [1]
In vitro Enzymatic Assay Direct inhibition of TNKS2 enzymatic activity Mediates its effects by preventing tankyrase-mediated AXIN ubiquitylation and degradation [1]

Detailed Experimental Protocols

A well-defined scientific protocol is a predefined procedural method that ensures an experiment can be successfully replicated and its results reliably evaluated [2]. The following protocols outline the key methodologies for investigating this compound.

Protocol: Assessing Gene Expression Response to this compound Treatment

1. Study Objective: To quantify the inhibition of β-catenin target gene expression in cancer cell lines following this compound treatment. 2. Reasoning for Design: Measuring mRNA levels of well-established target genes (e.g., AXIN2, MYC) provides a direct readout of pathway activity downstream of tankyrase inhibition. 3. Sample Size Justification: Power analysis should be performed to determine the number of biological replicates needed to detect a statistically significant fold-change in gene expression. 4. Safety Precautions: Personal protective equipment (lab coat, gloves, safety glasses) must be worn. All procedures involving cell culture should be performed in a Class II biosafety cabinet using aseptic technique. 5. Procedures:

  • Cell Seeding: Plate cancer cells (e.g., DLD-1, HCT-116) in appropriate growth medium and allow them to adhere for 24 hours.
  • Compound Treatment: Treat cells with this compound at a range of concentrations (e.g., 0.1 µM to 10 µM) and a DMSO vehicle control for 24-48 hours.
  • RNA Extraction: Lyse cells and purify total RNA using a commercial kit (e.g., silica-membrane columns). Include a DNase I digestion step to remove genomic DNA contamination.
  • cDNA Synthesis: Reverse transcribe equal amounts of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
  • Quantitative PCR (qPCR): Perform qPCR reactions using gene-specific primers for target genes and housekeeping genes (e.g., GAPDH, ACTB). Use a SYBR Green or TaqMan-based system. 6. Calculations and Statistics: Calculate relative gene expression using the ΔΔCt method. Normalize target gene Ct values to the housekeeping gene and compare to the vehicle control. Report data as mean ± standard deviation from at least three independent experiments. Use an unpaired t-test or one-way ANOVA with a post-hoc test to determine statistical significance, defining a p-value of < 0.05 as significant. 7. Reporting and Bias Avoidance: The protocol should be pre-registered if possible, and all data, including outliers, must be reported according to the predefined analysis plan to avoid confirmation bias [2].
Protocol: Evaluating this compound Efficacy in a Phenotypic Assay

1. Study Objective: To determine the functional effect of this compound on Wnt/β-catenin-dependent cellular responses. 2. Reasoning for Design: Human embryonic stem cells (hESCs) rely on Wnt/β-catenin signaling for self-renewal. Inhibition should disrupt this maintenance, providing a robust phenotypic assay. 3. Sample Size Justification: A minimum of three biological replicates (independent differentiations) per condition is required. 4. Safety Precautions: Standard hESC culture safety protocols must be followed. All waste must be decontaminated according to institutional guidelines. 5. Procedures:

  • Cell Culture: Maintain hESCs in feeder-free conditions using defined medium containing essential growth factors.
  • Treatment and Differentiation: Plate cells and treat with this compound or vehicle control. Induce differentiation if required by the specific assay.
  • Endpoint Analysis: After 3-5 days, analyze the cells. This can include:
    • Viability Assay: Measure cell viability using a resazurin-based (Alamar Blue) or ATP-based (CellTiter-Glo) assay.
    • Immunofluorescence: Fix cells and stain for pluripotency markers (e.g., OCT4, NANOG) and differentiation markers. Use high-content imaging for quantification.
    • Flow Cytometry: Dissociate cells into a single-cell suspension and analyze the expression of surface or intracellular markers. 6. Calculations and Statistics: Normalize viability data to the vehicle control (100%). For flow cytometry, determine the percentage of positive cells. Statistical analysis should involve one-way ANOVA comparing all treatment groups to the control. 7. Blinding: To mitigate observer bias, where possible, samples should be coded, and the researcher performing the imaging or analysis should be blinded to the treatment groups during data acquisition [2].

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular mechanism of this compound and a generalized experimental workflow. The color palette adheres to the specified guidelines to ensure clarity and accessibility.

This compound Inhibition of the Wnt/β-catenin Signaling Pathway

This diagram outlines the key steps in the Wnt/β-catenin pathway and the specific point of inhibition by this compound.

wiki4_pathway cluster_normal Wnt OFF: β-Catenin is Degraded cluster_wnt_on Wnt ON: Target Gene Transcription cluster_inhibition This compound Action Wnt Wnt Ligand DestructionComplex Destruction Complex (AXIN, APC, GSK3β, CK1) BCatenin β-Catenin DestructionComplex->BCatenin Targets Degradation β-Catenin Degradation BCatenin->Degradation Wnt2 Wnt Ligand Frizzled Frizzled/ LRP Receptor Wnt2->Frizzled TNKS Tankyrase (TNKS) Frizzled->TNKS AXIN AXIN TNKS->AXIN Poly-ADP-ribosylation DestructionComplex2 Destruction Complex Inactivated AXIN->DestructionComplex2 BCatenin2 β-Catenin Accumulates DestructionComplex2->BCatenin2  No targeting Nucleus Nucleus BCatenin2->Nucleus TCF TCF/LEF BCatenin2->TCF Binds Nucleus->TCF TargetGene Target Gene Transcription TCF->TargetGene This compound This compound TNKS2 Tankyrase (TNKS) This compound->TNKS2  Inhibits AXIN2 AXIN Stabilized TNKS2->AXIN2  No modification

Workflow for Evaluating this compound Activity

This flowchart provides a high-level overview of the key experimental stages for characterizing this compound.

experimental_workflow Start Start Evaluation Screen In vitro Screening (TNKS2 Enzyme Assay) Start->Screen Cellular Cellular Assays Screen->Cellular  Confirmed  Inhibition Sub1 Gene Expression (qPCR) Cellular->Sub1 Sub2 Phenotypic Response (e.g., hESC Culture) Cellular->Sub2 Analysis Data Analysis & Statistical Validation Sub1->Analysis Sub2->Analysis End Report Conclusions Analysis->End

Conclusion

This compound represents a structurally novel chemical tool and potential therapeutic candidate for targeting the Wnt/β-catenin pathway via tankyrase inhibition. The application notes and standardized protocols provided here offer a framework for researchers to explore its mechanism and efficacy in relevant biological models. The consistent use of detailed, unbiased experimental designs is crucial for generating reliable and reproducible data, which will accelerate the translational development of this and similar targeted therapies.

References

how to use WIKI4 in experiments

Author: Smolecule Technical Support Team. Date: February 2026

WIKI4 Application Notes

This compound is a small molecule that potently inhibits tankyrase (TNKS), specifically TNKS2 with an IC50 of 26 nM [1]. Its primary mechanism is blocking the Wnt/β-catenin signaling pathway by stabilizing AXIN proteins, key components of the β-catenin destruction complex [2] [1]. The table below outlines its core characteristics and common experimental applications.

Table 1: Overview of this compound in Research

Aspect Description
Primary Target Tankyrase 2 (TNKS2) [1]
Primary Mechanism Inhibition of Wnt/β-catenin signaling via AXIN stabilization [2] [1]

| Key Applications | 1. Inhibition of Wnt/β-catenin signaling in cancer cell lines [2] 2. Directed differentiation of human pluripotent stem cells (hPSCs) into pancreatic progenitors and β-like cells [3] |

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell type and experimental goal. The following table consolidates key quantitative data from the literature.

Table 2: Experimentally Effective Concentrations of this compound

Cell Type / System Experimental Purpose Working Concentration Key Outcomes / IC50
In Vitro Enzymatic Assay Tankyrase 2 (TNKS2) Inhibition N/A IC50: 26 nM [1]
Wnt/β-catenin Signaling Pathway Inhibition (Reporter Assay) N/A Half-maximal response dose: 75 nM [1]
DLD1 Colorectal Carcinoma Inhibition of Cell Growth & Target Genes 100 nM - 1 μM [2] Inhibited colony formation after 6 days [2]
DLD1 Colorectal Carcinoma AXIN1/2 Protein Stabilization 1 μM Significantly increased AXIN1/2 abundance within 2-24 hours [2] [1]
hPSC-Derived Pancreatic Progenitors Promote NKX6-1+ Progenitor Formation 9 μM [3] Optimal concentration for efficient pancreatic differentiation [3]
Small Cell Lung Cancer (SCLC) Cytotoxicity N/A IC50: 0.02 μM (20 nM) [1]

Detailed Experimental Protocols

Protocol 1: Inhibiting Wnt/β-catenin Signaling in Cancer Cells

This protocol is adapted from studies using colorectal carcinoma cells (e.g., DLD1, SW480) [2].

  • 1. Cell Seeding and Culture: Plate cancer cells (e.g., DLD1) in standard growth media (e.g., DMEM/F12 with 10% FBS) and allow them to adhere overnight [2].
  • 2. Serum Reduction (Optional for proliferation assays): For colony formation assays, replace the media with low-serum media (e.g., 0.5% FBS) to minimize serum-derived growth signals [2].
  • 3. This compound Treatment:
    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM) [1].
    • Add this compound to the culture media at the desired final concentration. For general pathway inhibition and AXIN stabilization, use 1 μM. For longer-term growth inhibition assays, concentrations of 100 nM to 1 μM are effective [2] [1].
    • Include a vehicle control (e.g., 0.1% DMSO).
  • 4. Incubation and Media Refreshment: Incubate cells for the desired duration. For long-term experiments (e.g., 6-10 days), refresh the media and compound every two days [2].
  • 5. Endpoint Analysis: Common analyses include:
    • Western Blot: Analyze AXIN1/2 protein levels after 2-24 hours of treatment [2] [1].
    • qPCR: Measure mRNA levels of β-catenin target genes (e.g., c-MYC, Cyclin D1) [1].
    • Colony Formation Assay: Fix and stain colonies after 10 days to quantify growth inhibition [2].
Protocol 2: Promoting Pancreatic Progenitor Differentiation from hPSCs

This protocol is adapted from a 2024 study that used this compound to enhance the generation of functional β-like cells [3].

  • 1. Differentiation to PDX1+ Foregut Endoderm: First, differentiate hPSCs (e.g., H1 line) into PDX1-positive foregut endoderm (Stage 3) using established growth factor protocols [3].
  • 2. This compound Treatment for Progenitor Commitment:
    • At the start of Stage 4 (Pancreatic Progenitor specification), replace the media with differentiation media containing Noggin and EGF.
    • Add this compound at a final concentration of 9 μM [3]. The control groups often include Nicotinamide (NA) or DMSO.
  • 3. Culture Duration: Maintain the cells in this medium for approximately 5-6 days (from day 8 to day 13-14 of the overall differentiation protocol), refreshing the media and compounds as needed [3].
  • 4. Endpoint Analysis (Stage 4): Analyze the efficiency of pancreatic progenitor generation by:
    • Flow Cytometry: Quantify the percentage of PDX1+/NKX6-1+ double-positive cells [3].
  • 5. Further Differentiation (Optional): To generate mature islet-like cells, the resulting pancreatic progenitors can be further differentiated through Stages 5 and 6. PPs generated with this compound yield islet-like clusters with a higher frequency of C-PEP+/NKX6-1+ β-like cells and improved glucose responsiveness compared to standard methods [3].

This compound Mechanism and Experimental Workflow

The following diagrams illustrate the molecular mechanism of this compound and a consolidated workflow for its application in the pancreatic differentiation protocol.

G cluster_0 Without this compound (Active Wnt Signaling) cluster_1 With this compound WntSignal Wnt Signal TNKS Tankyrase (TNKS) WntSignal->TNKS Activates DestructionComplex Destruction Complex (APC, AXIN, GSK3, CKI) BetaCatenin β-Catenin DestructionComplex->BetaCatenin Fails to degrade AXINStabilized AXIN Stabilized TargetGeneExpression Target Gene Expression (e.g., c-MYC, Cyclin D1) BetaCatenin->TargetGeneExpression AXINUbiquitination AXIN Ubiquitination & Degradation TNKS->AXINUbiquitination AXINUbiquitination->DestructionComplex Reduces TargetGeneInhibited Target Gene Inhibited This compound This compound This compound->TNKS Inhibits BetaCateninDegraded β-Catenin Degraded AXINStabilized->BetaCateninDegraded BetaCateninDegraded->TargetGeneInhibited

This compound Inhibits Wnt Signaling by Stabilizing AXIN

G hPSCs Human Pluripotent Stem Cells (hPSCs) PDX1Endoderm PDX1+ Foregut Endoderm (Stage 3) hPSCs->PDX1Endoderm Growth Factors WIKI4Treatment Add this compound (9 µM) with Noggin & EGF PDX1Endoderm->WIKI4Treatment PancreaticProgenitors Pancreatic Progenitors (PPs) PDX1+/NKX6-1+ (Stage 4) IsletLikeCells Islet-like Cells C-PEP+/NKX6-1+ (Stage 6) PancreaticProgenitors->IsletLikeCells Further Differentiation (Stages 5-6) Analysis1 Analysis: Flow Cytometry for PDX1/NKX6-1 PancreaticProgenitors->Analysis1 Analysis2 Analysis: Flow Cytometry, Glucose Stimulation IsletLikeCells->Analysis2 WIKI4Treatment->PancreaticProgenitors Culture for 5-6 days

Pancreatic Differentiation Protocol with this compound

Important Considerations for Researchers

  • Solubility and Storage: this compound is typically dissolved in DMSO to make a high-concentration stock solution (e.g., 10-50 mM). Store stock solutions at -20°C or -80°C, and avoid repeated freeze-thaw cycles [1].
  • Handling Controls: Always include a vehicle control (DMSO at the same dilution as your this compound treatment) to account for any solvent effects. For pancreatic differentiation, Nicotinamide (NA) serves as a relevant positive control [3].
  • Context-Dependent Effects: The efficacy and optimal concentration of this compound can vary. Always conduct pilot experiments to determine the best conditions for your specific cell system.

References

WIKI4 Application in Pancreatic Progenitor Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

The primary application of WIKI4 is in differentiating human pluripotent stem cells (hPSCs) into pancreatic β-like cells. The compound is used at the stage where pancreatic progenitors (PPs) are specified [1].

Key Experimental Protocol

The following workflow summarizes the key stages of the differentiation process where this compound is applied. Please note that the initial stages of differentiation (Stages 1-3) follow established protocols to first obtain PDX1+ foregut endoderm [1].

G This compound Application in Pancreatic Differentiation S3 Stage 3 (Day 8) PDX1+ Foregut Endoderm S4_Start Start Stage 4 Replate Cells S3->S4_Start S4_Treat Add this compound & Factors (Noggin, EGF) S4_Start->S4_Treat S4_End Stage 4 (Day 13) NKX6-1+/PDX1+ Pancreatic Progenitors S4_Treat->S4_End 5-day culture S5_S6 Stages 5 & 6 Further Differentiation S4_End->S5_S6 End Islet-like Clusters C-PEP+/NKX6-1+ β-like cells S5_S6->End

Quantitative Data Summary

The effectiveness of this compound treatment is evaluated by analyzing the resulting cell populations. The table below summarizes key outcomes from the research [1].

Parameter Treatment Group Outcome / Effect
PP Generation (Stage 4) This compound (Ade-TNKSi) Effectively generates PDX1+/NKX6-1+ pancreatic progenitors [1].
XAV939 (NA-TNKSi) Also effective at generating PDX1+/NKX6-1+ progenitors [1].
PARP1/2 Inhibitor (MK4827) Failed to generate high percentages of target PPs [1].
β-like Cell Generation (Stage 6) This compound Significantly higher percentages of C-PEP+/NKX6-1+ β-like cells compared to Nicotinamide (NA) standard [1].
Other Ade-TNKSi (JW74, JW55, G007-LK) Significantly higher β-like cell percentages compared to control [1].
Functional Outcome This compound-derived β-cells Provided glycemic control in transplantation models [1].
NA-derived β-cells Failed to provide glycemic control [1].

Mechanism of Action: How this compound Works

This compound inhibits Tankyrase (TNKS), specifically the TNKS2 enzyme. Tankyrases are part of the Wnt/β-catenin signaling pathway and regulate the stability of the AXIN protein [2]. The following diagram illustrates this molecular mechanism.

G This compound Inhibits TNKS to Stabilize AXIN in Wnt Pathway TNKS Tankyrase (TNKS) Active AXIN AXIN Protein TNKS->AXIN  Promotes degradation Destruct β-catenin Destruction Complex Stable AXIN->Destruct Essential component BetaCat β-catenin Level Low Destruct->BetaCat Signaling Wnt/β-catenin Signaling Inhibited BetaCat->Signaling This compound This compound This compound->TNKS  Inhibits

General Guidance for Flow Cytometry Analysis

The populations of interest (e.g., NKX6-1+, C-PEP+) are typically quantified using flow cytometry. While the research paper does not detail the specific staining steps, the general protocol for intracellular antigens like transcription factors and cytokines would be followed [3].

  • Fixation and Permeabilization: For nuclear proteins like the transcription factor NKX6-1, a one-step fixation/permeabilization buffer (e.g., Foxp3/Transcription Factor Staining Buffer Set) is recommended [3].
  • Antibody Staining: After creating a single-cell suspension, stain for surface markers (if needed), then fix and permeabilize the cells before incubating with antibodies against intracellular targets (e.g., anti-NKX6-1, anti-C-PEP). Always include viability dyes to exclude dead cells [3].
  • Controls: Include appropriate controls (unstained cells, isotype controls) for accurate gating and interpretation.

Key Takeaways for Researchers

  • This compound is a differentiation agent, not a stain. It's used in cell culture medium to direct cell fate.
  • Optimal application is during Stage 4 of pancreatic differentiation to boost NKX6-1+ progenitor yield.
  • The end product is analyzed via standard intracellular flow cytometry for transcription factors and hormones.
  • This compound offers a potential improvement over the previously used Nicotinamide (NA) by generating more functional β-like cells.

References

WIKI4: Fundamental Data and Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical and handling information for WIKI4, crucial for any experimental planning [1].

Property Specification
CAS Number 838818-26-1 [1]
Molecular Weight 521.59 g/mol [1]
Molecular Formula C29H23N5O3S [1]
Physical Form Off-white to light yellow solid [1]
Recommended Solvent DMSO [1]
Solubility in DMSO 6.8 mg/mL (13.04 mM) [1]
Storage Conditions (Solid) -20°C (3 years); 4°C (2 years) [1]
Storage Conditions (Solution) -80°C (2 years); -20°C (1 year) [1]

Stock Solution Preparation Protocol

This protocol details the preparation of a 10 mM stock solution, a common starting point for in vitro assays. Always wear appropriate personal protective equipment and work in a well-ventilated area, especially when handling DMSO.

1. Calculation and Weighing

  • Calculate the mass of this compound needed using the formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight (g/mol).
  • For a 10 mL solution of 10 mM this compound: Mass = 10 mM × 10 mL × 521.59 g/mol = 52.159 mg.
  • Accurately weigh out the calculated mass of this compound solid using an analytical balance.

2. Dissolution

  • Transfer the weighed this compound to a clean, dry vessel.
  • Add a small volume of anhydrous, tissue-culture grade DMSO to the solid. The supplier indicates that gentle warming and ultrasonication may be required to achieve complete dissolution [1].
  • Bring the solution to the final volume with DMSO. For the example above, bring the total volume to 10 mL.

3. Aliquoting and Storage

  • Immediately after preparation, aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles and contamination.
  • Clearly label all aliquots with the compound name, concentration, date, and your initials.
  • Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year) [1].

Example Experimental Applications

The following table outlines how this compound has been utilized in published research, which can inform your own experimental design [1].

Application / Assay Cell Line / Model Reported Concentration Incubation Time Key Outcome / Readout
Inhibition of Wnt/β-catenin signaling & Cell Growth [1] DLD1 colorectal carcinoma cells 100 nM, 1 µM 6 days Inhibition of cell growth relative to DMSO control [1].
Stabilization of AXIN1/AXIN2 protein [1] DLD1 cells 1 µM 2, 4, 6, or 24 hours Significant increase in steady-state abundance of AXIN1 and AXIN2 (Western Blot) [1].
Pancreatic Progenitor Differentiation [2] Human Pluripotent Stem Cells (hPSCs) 9 µM (optimal concentration) During Stage 4 differentiation Promoted formation of NKX6-1+/PDX1+ pancreatic progenitors [2].
Cytotoxicity Assay [1] Small Cell Lung Cancer (SCLC) cells IC~50~: 0.02 µM Not specified Cytotoxic activity [1].

Experimental Workflow Visualization

The diagram below illustrates a generalized workflow for treating cells with this compound, based on the protocols cited above.

wiki4_workflow Start Prepare 10 mM this compound Stock in DMSO A Aliquot and Store at -80°C Start->A B Thaw Aliquot and Dilute in Culture Medium A->B D Treat Cells with this compound B->D C Plate and Culture Cells C->D E Incubate (Time/Dose Varies) D->E F Harvest and Analyze E->F

Critical Notes for Researchers

  • Solvent Control: The final concentration of DMSO in your cell culture medium should not exceed 0.1% (v/v). A vehicle control containing the same concentration of DMSO must be included in every experiment.
  • Concentration Optimization: The effective concentration of this compound can vary significantly depending on the cell type and assay. It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
  • Stability: Repeated freezing and thawing of the stock solution should be avoided, as it may lead to compound degradation and loss of activity.

References

WIKI4: Mechanism and Key Uses

Author: Smolecule Technical Support Team. Date: February 2026

WIKI4 is a small molecule inhibitor that specifically targets Tankyrase 1 and 2 (TNKS1/2), enzymes that regulate the stability of the destruction complex protein AXIN in the Wnt/β-catenin signaling pathway [1]. By inhibiting Tankyrase, this compound promotes AXIN stabilization, leading to enhanced β-catenin degradation and thus inhibiting Wnt/β-catenin signaling [1] [2]. Its primary researched application is in directing the differentiation of human pluripotent stem cells (hPSCs) into pancreatic progenitors and functional insulin-producing β-like cells, which has significant implications for diabetes research [2].

Troubleshooting Common this compound Experiment Issues

Here are common issues and solutions when working with this compound:

Problem & Possible Causes Troubleshooting Steps & Solutions

| Low Cell Viability • Excessive this compound concentration [1] • Prolonged exposure time | • Perform a dose-response curve to find the minimum effective dose [2]. • Shorten the treatment duration during the differentiation protocol. | | Inefficient Differentiation • Suboptimal concentration [2] • Incorrect timing of application • Poor-quality stem cell starting population | • Confirm optimal concentration (e.g., 9 µM for pancreatic differentiation) [2]. • Apply this compound precisely at the pancreatic progenitor stage (Stage 4) [2]. • Ensure hPSCs have high viability and are not over-confluent at differentiation start. | | High Background in Flow Cytometry • Non-specific antibody binding • Dead cells not excluded • Inadequate compensation controls | • Include isotype controls and Fc receptor blocking [3]. • Use a viability dye to exclude dead cells [3]. • Use single-stain controls for proper compensation [3]. | | Variable Results Between Cell Lines • Cell-line-specific responses | • Validate key findings in multiple hPSC lines (e.g., H1 line) [2]. • Optimize this compound concentration for each new cell line. |

This compound Experimental Protocol for Pancreatic Differentiation

This protocol is adapted from published research on generating pancreatic β-like cells from hPSCs [2]. The workflow involves specific stages to guide cell fate commitment.

G This compound Experimental Workflow for Pancreatic Differentiation start Start with hPSCs s1 Stage 1-3: Generate PDX1+ Endoderm start->s1 s2 Stage 4: Pancreatic Progenitor (PP) Specification s1->s2 control_path Treatment with: Nicotinamide (NA) s2->control_path Split wiki4_path Treatment with: This compound (e.g., 9 µM) s2->wiki4_path Split s3 Stage 5-6: Differentiate to Islet-like Cells end Analysis: Flow Cytometry, PCR, GSIS s3->end control_start Control Group control_path->s3 wiki4_start Experimental Group wiki4_path->s3

Key Parameters for this compound Treatment [2]:

  • Optimal Concentration: 9 µM
  • Solvent: DMSO
  • Treatment Window: During Stage 4 of differentiation (Pancreatic Progenitor specification), typically from day 8 to day 13.
  • Key Outcome Measurement: Increased frequency of PDX1+/NKX6-1+ pancreatic progenitors at the end of Stage 4, and subsequently, a higher yield of C-PEP+/NKX6-1+ β-like cells at the final stage.

This compound Mechanism of Action in Wnt/β-catenin Pathway

The following diagram illustrates how this compound inhibits the Wnt/β-catenin signaling pathway by stabilizing the AXIN destruction complex.

G This compound Inhibits Wnt Signaling via Tankyrase Wnt_Off WNT Signal OFF DestructionComplex Destruction Complex (APC, AXIN, GSK3, CK1) Wnt_Off->DestructionComplex bcat_phospho β-catenin (Phosphorylated) DestructionComplex->bcat_phospho bcat_degraded β-catenin Degraded (Proteasome) bcat_phospho->bcat_degraded TargetGenes Target Genes NOT Transcribed bcat_degraded->TargetGenes Wnt_On WNT Signal ON TNKS Tankyrase (TNKS) Active Wnt_On->TNKS AXIN_degraded AXIN Ubiquitinated & Degraded TNKS->AXIN_degraded DestructionComplex_inhib Destruction Complex Inactivated AXIN_degraded->DestructionComplex_inhib bcat_accumulate β-catenin Accumulates DestructionComplex_inhib->bcat_accumulate bcat_nuclear β-catenin (Nuclear) bcat_accumulate->bcat_nuclear TargetGenes_on Target Genes Transcribed bcat_nuclear->TargetGenes_on This compound This compound This compound->TNKS Inhibits AXIN_stable AXIN Stabilized AXIN_stable->DestructionComplex Preserves

Mechanism Explanation:

  • In the absence of a Wnt signal, β-catenin is constantly phosphorylated by the destruction complex and degraded, preventing target gene transcription [1].
  • When the Wnt signal is active, Tankyrase (TNKS) becomes active. It promotes the degradation of AXIN, a key scaffolding protein of the destruction complex. This inactivates the complex, allowing β-catenin to accumulate, move to the nucleus, and drive the transcription of target genes [1] [2].
  • This compound acts by inhibiting Tankyrase. This prevents AXIN degradation, leading to the stabilization of the destruction complex. The stabilized complex can then continue to target β-catenin for degradation, even in the presence of a Wnt signal, thereby inhibiting the pathway [1] [2].

Essential Experimental Controls

When assessing the effects of this compound, especially using flow cytometry to analyze differentiation outcomes, including the right controls is crucial for data interpretation [3].

Control Type Purpose Application in this compound Experiments
Viability Control Identify and exclude dead cells that cause false positives [3]. Use a viability dye in all samples for flow cytometry.
Unstained Control Set baseline for autofluorescence; guide voltage/gating [3]. Process cells without any antibodies alongside stained samples.
Isotype Control Measure nonspecific antibody binding [3]. Use an antibody with the same host and Ig subclass but irrelevant specificity.
FMO Control Precisely set gates in multicolor panels [3]. Include for key markers like NKX6-1 and C-PEP in multicolor flow panels.
Positive Control Confirm antibody functionality [3]. Use cells known to express the target (e.g., a validated PP cell sample).
Solvent Control (DMSO) Account for solvent effects on differentiation. Treat control group with DMSO at the same concentration used for this compound.

References

A Framework for Your WIKI4 Experiment Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Since specific information on WIKI4 experiments was not available in the search results, the tables below serve as a template. You can fill them with the quantitative data and common issues specific to your experiments [1].

Example: Common Experimental Issues & Solutions This table outlines potential problems and their resolutions.

Issue Category Specific Symptom Possible Cause Recommended Action Status Code (Example)
Signal Detection Low signal-to-noise ratio Antibody concentration too low; improper membrane blocking [1] Titrate antibodies; optimize blocking buffer N/A
Data Conversion Error code 335 Using an M4.4 ECU in an M4.3 based model [2] Disable the specific DTC in the diagnostics bin file [2] DTC-335 [2]
Sample Preparation High background in imaging Non-specific antibody binding; insufficient washing [1] Include control; increase wash cycles and duration [1] N/A
System Error Error code 422 Barometric Pressure Sensor fault during conversion [2] Disable DTC-422 in the Diagnostics category [2] DTC-422 [2]

Example: Expected Quantitative Results This table helps users compare their results against expected values.

Assay Type Target Absorbance/Unit (Mean) Acceptable Range (±) Critical Threshold Units
Cell Viability (MTT) 0.75 0.15 < 0.5 OD 570nm
Protein Concentration (Bradford) 1.2 0.3 N/A mg/mL
ELISA Titer 1:10000 1:2000 < 1:1000 Dilution

How to Develop Your Experimental Protocols

Based on scientific workflow best practices, here is a methodology you can adapt for detailing your key this compound experiments [1]:

  • Define the Workflow: Break down the experiment into a sequence of computational or data manipulation steps. Represent this as a directed graph where each node is a task and edges show data flow or dependencies [1].
  • List Materials and Equipment: Specify all reagents, kits, software (with versions), and hardware required.
  • Outline Step-by-Step Procedure: Write a granular, repeatable protocol. For each step, note:
    • Input: What data or material is required.
    • Action: The specific task to be performed.
    • Output: The expected result or generated data.
    • Critical Parameters: Timing, temperature, concentrations, etc.
  • Incorporate Quality Control Steps: Define checkpoints to verify the experiment is proceeding correctly before moving to the next stage [1].
  • Record Data Provenance: Keep track of how results were obtained, including services accessed and parameters used, to establish trust in the findings [1].

Creating Effective Visualizations with Graphviz

The following diagrams demonstrate how to use Graphviz to create clear workflow and signaling pathway visuals that adhere to your specifications.

Diagram 1: High-Level Experimental Workflow

experimental_workflow start Start Experiment prep Sample Preparation start->prep process Data Processing prep->process qc Quality Control process->qc qc->prep  FAIL analyze Data Analysis qc->analyze  PASS end Results analyze->end

This high-level workflow provides a clear, color-coded overview of a generic experimental process, highlighting the critical quality control checkpoint [1].

Diagram 2: Detailed Signaling Pathway Logic

For a more complex view, such as a signaling pathway involved in an experiment, you can use a subgraph to cluster related components.

signaling_pathway cluster_intracellular Intracellular Signaling cluster_response Cellular Response ligand Ligand receptor Receptor ligand->receptor effector Effector Protein receptor->effector kinase1 kinase1 effector->kinase1 Kinase Kinase A A , fillcolor= , fillcolor= kinase2 Kinase B tf Transcription Factor kinase2->tf apoptosis Apoptosis tf->apoptosis Inhibits proliferation proliferation tf->proliferation Activates Proliferation Proliferation kinase1->kinase2 phosphorylates

This diagram demonstrates how to structure a complex pathway using subgraphs to group related elements, improving clarity [3].

Key Graphviz Specifications for Your Team

To ensure all diagrams meet the required standards, your team should adhere to the following, based on the Graphviz documentation [3] [4] [5]:

  • Color & Contrast: The fontcolor attribute must always be explicitly set to contrast with the fillcolor of a node. The provided color palette is used in all examples.
  • Edge Labels: The labeldistance=2.5 attribute is used on all edges to ensure text is positioned clearly away from the line.
  • Node Shapes and Styles: Use shape=ellipse for start/end points and shape=diamond for decision points. The style="rounded,filled" provides a modern, clean look.
  • Subgraphs for Organization: For complex diagrams, use subgraph cluster_* { ... } to group related nodes, which helps in managing large workflows [3].

I hope this structured framework provides a solid foundation for your technical support center. Once you integrate the specific parameters and known issues for the this compound experiments, it will be a powerful resource for your team.

References

WIKI4 Key Data and Handling

Author: Smolecule Technical Support Team. Date: February 2026

The core stability of WIKI4 as a compound is not frequently reported as an issue in literature. The main challenges involve its proper handling and interpretation of experimental results.

Property Specification / Recommendation
Molecular Weight 521.59 g/mol [1]
Solubility 6.8 mg/mL (13.04 mM) in DMSO. Solution requires ultrasonic treatment and warming [1].
Storage (Powder) -20°C for 3 years; 4°C for 2 years [1].
Storage (Solution) -80°C for 2 years; -20°C for 1 year. Avoid repeated freeze-thaw cycles [1].
IC₅₀ (TNKS2) 26 nM [2] [1]
IC₅₀ (Wnt/β-catenin) Half-maximal response dose of 75 nM [2] [1]
IC₅₀ (Cytotoxicity in SCLC) 0.02 μM [1]

Troubleshooting Common Experimental Issues

Here are solutions to common problems you might encounter.

Problem Possible Cause Solution
Inconsistent biological activity Degraded compound from improper storage, inaccurate solution preparation. Use fresh DMSO for stock solutions, aliquot to minimize freeze-thaw cycles, validate concentration with dose-response curves [1].
Precipitation in assay buffer Low aqueous solubility after dilution from DMSO stock. Ensure final DMSO concentration is tolerated by cells (typically <0.5%). Add compound to buffer with vigorous mixing, consider using a detergent [1].
Inability to replicate published findings on AXIN1/2 stabilization Insufficient treatment time or concentration. Confirm this compound activity in your system: treat DLD1 cells with 1 µM this compound for 2-6 hours and perform Western Blot analysis for AXIN1 and AXIN2 [2].

Validating this compound Activity in Your Experiment

Before troubleshooting complex phenotypes, confirm this compound is working in your system by monitoring AXIN protein levels, a direct downstream effect.

wiki4_validation_workflow start Start this compound Treatment step1 Prepare 1 µM this compound Solution from DMSO Stock start->step1 step2 Treat DLD1 Cells (2, 4, 6, 24 hours) step1->step2 step3 Lyse Cells and Perform Western Blot step2->step3 result Measure AXIN1/2 Protein Abundance step3->result success Increased AXIN Levels (Activity Confirmed) result->success Yes troubleshoot Check Compound/Protocol (Re-troubleshoot) result->troubleshoot No

This compound Mechanism of Action in the Wnt/β-catenin Pathway

Understanding the molecular mechanism helps in designing and interpreting your experiments. The diagram below illustrates how this compound targets the pathway.

wnt_pathway wnt_on Wnt Signal ON tnks Tankyrase (TNKS) wnt_on->tnks  Activates wnt_off Wnt Signal OFF destruction_complex β-catenin Destruction Complex wnt_off->destruction_complex axin AXIN tnks->axin  Targets for  Degradation axin->destruction_complex b_catenin_stable Stable β-catenin axin->b_catenin_stable Destruction Complex Inactivated b_catenin_degraded Degraded β-catenin destruction_complex->b_catenin_degraded  Promotes target_genes Target Gene Transcription b_catenin_stable->target_genes This compound This compound Inhibitor This compound->tnks  Inhibits  (IC₅₀ = 26 nM)

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions? DMSO is the recommended solvent. A typical stock concentration is 10 mM, which can be prepared by dissolving the solid compound in DMSO. The solution may require ultrasonic treatment and warming to fully dissolve [1].

Q2: How should I store this compound to ensure its long-term stability? For long-term stability:

  • Powder: Store at -20°C, where it is stable for at least 3 years [1].
  • Stock Solution: Aliquot and store at -80°C (stable for 2 years) or -20°C (stable for 1 year). Avoid repeated freeze-thaw cycles to prevent degradation [1].

Q3: What is a key biomarker I can use to confirm this compound is active in my cell-based assay? A robust biomarker is the stabilization of AXIN1 and AXIN2 proteins. You can treat cells like DLD1 colorectal carcinoma cells with 1 µM this compound and observe a significant increase in AXIN1 and AXIN2 protein levels via Western Blot within 2 to 6 hours [2].

References

Graphviz Best Practices for Readable Diagrams

Author: Smolecule Technical Support Team. Date: February 2026

To ensure your diagrams are clear and professional, especially for a technical audience, here are key styling and troubleshooting guidelines.

Practice Description Key Attributes / Notes
Ensure Text Contrast Explicitly set fontcolor and fillcolor for high contrast against the node's background [1]. Prevents fuzzy, unreadable text.
Control Edge Label Spacing Use labeldistance and labelangle to adjust the position of edge labels (e.g., taillabel) [2] [3]. labeldistance is a scaling factor; a value above 2.0 creates a noticeable gap [3].
Set Global Defaults Define styles at the graph, node, or edge level for consistency [1]. Example: graph [bgcolor=black, fontcolor=white]
Manage Complex Layouts For dense graphs, use nodesep & ranksep to add space, or try a different layout engine like circo [2]. nodesep and ranksep control spacing between nodes and ranks, respectively [2].
Choose Output Format For sharp, scalable text and shapes, use vector formats like SVG or PDF instead of PNG [1]. Use the -T flag (e.g., -Tsvg).

Troubleshooting Common Graphviz Issues

Here are solutions to specific problems your users might encounter, presented in a Q&A format.

Q: The text in my diagrams looks fuzzy and is hard to read. How can I fix this? A: This is often a color contrast issue. You must explicitly set the fontcolor for nodes and edges to ensure it contrasts highly with the fillcolor or graph background [1]. Using scalable output formats like SVG also helps maintain text clarity [1].

Q: The labels on my edges are too close to the lines or other labels, making them unreadable. What can I do? A: You can use several approaches:

  • Use the labeldistance and labelangle attributes to fine-tune where the label appears along the edge [3].
  • For more drastic spacing, use the minlen attribute to make an edge longer [4].
  • As a last resort, you can manually add space by inserting newlines (\n) in the label text [4].

Q: My graph is too crowded and the layout is a mess. How can I improve it? A: For complex graphs, try these steps:

  • Adjust spacing: Increase the nodesep and ranksep attributes to add more space between nodes and ranks [2].
  • Simplify labels: Split long node labels onto multiple lines using \n to allow for narrower nodes [2].
  • Change the engine: If the dot engine produces poor results, try another one like circo for highly interconnected graphs [2].

Practical Diagram Example

Here is a sample DOT script that incorporates the required and recommended practices. You can use this as a template for creating your own diagrams for WIKI4.

workflow_example Sample Experimental Workflow start Start process Data Processing start->process Initiate decision Quality Check process->decision Raw Data error Error Handling decision->error Fail end End decision->end Pass  OK error->process Retry

This example ensures high contrast between node text and background, uses labeldistance on edges for clarity, and applies a consistent, professional color scheme.

References

Suggested Strategies for Solubility Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Based on general best practices for handling poorly soluble compounds in biochemical research, you can explore the following approaches:

Strategy Description & Considerations
Solvent Selection Begin with DMSO for stock solutions. For dilution into aqueous buffers, note that final DMSO concentration typically should not exceed 0.1-1% to maintain cell viability [1].
Sonication Apply mild sonication (e.g., in a water bath) to help dissolve the compound. Avoid excessive sonication that could degrade the compound.
Temperature Gently warming the solvent (e.g., to 37°C) can enhance dissolution. Ensure the compound is stable at the elevated temperature.
Solution Freshness Prepare stock solutions fresh if possible. If storage is necessary, keep concentrated DMSO stocks at -20°C in a dry, sealed container to prevent water absorption.

Experimental Workflow for Determining Solubility

For a systematic approach to characterize WIKI4 solubility, you could adapt a miniaturized shake-flask method, which is recognized as a cost-effective and reliable technique [2] [3]. The general workflow is as follows:

G start Start: Prepare this compound Solution step1 1. Saturate Solution start->step1 step2 2. Achieve Equilibrium step1->step2 Agitate (shake or stir) step3 3. Separate Phases step2->step3 Equilibrium Reached step4 4. Analyze Concentration step3->step4 Filter (Centrifuge) end End: Determine Solubility step4->end Quantify (e.g., HPLC, UV-Vis)

Protocol Details:

  • Saturation: Prepare a suspension by adding an excess of this compound to the desired aqueous buffer (e.g., PBS) or solvent system [2].
  • Equilibrium: Agitate the mixture for a sufficient time (often 24-72 hours) at a constant temperature (e.g., 25°C or 37°C) to reach equilibrium between the dissolved and undissolved solid [4] [2].
  • Separation: Separate the saturated solution from the undissolved solid using filtration (e.g., a syringe filter) or centrifugation [3].
  • Analysis: Quantify the concentration of this compound in the saturated solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry [2] [3].

References

WIKI4 signal enhancement

Author: Smolecule Technical Support Team. Date: February 2026

WIKI4 Fact Sheet

The table below summarizes the core information about the small molecule inhibitor this compound.

Property Description
Primary Target Tankyrase (TNKS), specifically TNKS2 enzymatic activity [1] [2] [3].
Pathway Inhibited Wnt/β-catenin signaling pathway [1] [2] [3].
Mechanism of Action Inhibits TNKS, leading to stabilization of AXIN proteins, which promotes the degradation of β-catenin (CTNNB1) and downregulates target gene expression [1] [2].
Key Effect Reduces expression of β-catenin target genes and cellular responses to Wnt/β-catenin signaling [1] [3].
Notable Feature Structurally distinct from previously identified Tankyrase inhibitors (e.g., XAV939) [1] [2].

Troubleshooting Guide for this compound Experiments

Here are solutions to common issues you might encounter when using this compound.

Problem Possible Cause Recommended Solution
No Inhibition of Wnt Signaling Inactive compound; incorrect concentration; resistant cell line. Verify compound solubility and stock concentration; perform a dose-response curve; use a positive control (e.g., Wnt3A-conditioned medium).
High Cell Toxicity Concentration too high; off-target effects. Titrate to find the minimum effective dose; assess viability with a resazurin assay [1].
Inconsistent Reporter Assay Results Unoptimized assay conditions; uneven cell seeding; unstable reporter cell line. Use a stable, puromycin-selected reporter cell line [1]; ensure consistent cell density and compound application timing.

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for Wnt/β-catenin Activity

This protocol is adapted from the high-throughput screen used to identify this compound [1].

  • Cell Line Preparation: Use A375 melanoma cells (or your chosen line) stably transduced with a β-catenin-activated reporter (BAR) construct and a puromycin resistance gene. Maintain cells under puromycin selection (2 µg/mL) [1].
  • Cell Seeding: Seed 4,000 cells per well in a clear-bottom 384-well plate in 30 µL of growth medium.
  • Compound Application: The next day, add 50 nL of this compound (from a DMSO stock) to achieve the desired final concentration (e.g., 370 nM to 10 µM). Include DMSO-only wells as a negative control.
  • Pathway Stimulation: Add 10 µL of Wnt3A-conditioned medium (at an EC20 dose) to stimulate the pathway.
  • Viability Assessment (Optional): After 24-48 hours, add resazurin (0.1 mg/mL final concentration) and incubate for 3 hours. Measure fluorescence to confirm treatment does not affect cell viability [1].
  • Luciferase Measurement: Add a luciferase substrate (e.g., Steady-Glo) and quantify luminescence using a plate reader. Normalize data to DMSO controls.
Protocol 2: Colony Formation Assay in DLD1 Cells

This functional assay tests the inhibitory effect of this compound on colorectal carcinoma cell growth [1].

  • Cell Seeding: Plate single DLD1 cells at a low density (1,000 cells per well in a 6-well plate) and culture overnight in low-serum medium (DMEM with 0.5% FBS).
  • Treatment: The next day, add this compound to the culture medium.
  • Long-term Culture: Culture the cells for ten days, refreshing the media and compound every two days.
  • Analysis: At the end of the culture period, count the number of colonies in each well to quantify the inhibition of colony-forming ability.

Wnt/β-catenin Signaling Pathway & this compound Mechanism

The following diagram, generated using Graphviz, illustrates the Wnt/β-catenin signaling pathway and the precise point where this compound exerts its inhibitory effect.

G Wnt Pathway and this compound Inhibition Mechanism cluster_off OFF State (No Wnt Ligand) cluster_on ON State (Wnt Ligand Present) DestructionComplex Destruction Complex (APC, AXIN, GSK3, CSNK1A1) BCatenin1 β-catenin DestructionComplex->BCatenin1 Phosphorylates Degradation Degradation by Proteasome BCatenin1->Degradation TargetGeneOff Target Gene Silenced Wnt Wnt Ligand Receptor Frizzled / LRP5/6 Wnt->Receptor Receptor->DestructionComplex Inactivates BCateninStable Stable β-catenin Nucleus Nucleus BCateninStable->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGeneOn Target Gene Expression TCF_LEF->TargetGeneOn TNKS Tankyrase (TNKS) AXIN AXIN Stability TNKS->AXIN Degrades AXIN->DestructionComplex Stabilizes This compound This compound This compound->TNKS Inhibits

This diagram shows that in the OFF state, β-catenin is constantly degraded. When Wnt signaling is ON (right), this degradation is halted, allowing β-catenin to travel to the nucleus and activate genes. This compound (red octagon) inhibits Tankyrase (TNKS), which normally degrades AXIN. By blocking TNKS, this compound increases AXIN levels, stabilizing the destruction complex and promoting β-catenin degradation, even when the pathway is stimulated [1] [2].

Key Takeaways

  • Target Specificity: this compound provides a structurally novel tool to selectively inhibit the Wnt/β-catenin pathway via Tankyrase inhibition [1] [2].
  • Functional Validation: Beyond reporter assays, its effect can be confirmed functionally using assays like colony formation in sensitive cancer cell lines (e.g., DLD1) [1].
  • Experimental Controls: Always include viability assays (like resazurin) to distinguish specific pathway inhibition from general cytotoxicity [1].

References

Comparative Overview of Tankyrase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for WIKI4 and several alternative tankyrase inhibitors.

Compound Primary Binding Site Reported IC50 (Tankyrase) Key Functional Observations Reported Applications/Studies
This compound [1] [2] [3] Adenosine subsite [4] [3] 26 nM (TNKS2) [2] Promotes pancreatic β-cell differentiation from stem cells; inhibits Wnt/β-catenin signaling [1] [5] [6]. Stem cell differentiation (pancreatic progenitors) [1]; cancer cell line studies [6].
XAV939 [4] [7] Nicotinamide site [4] 7 nM (TNKS1) [4] Inhibits proliferation of APC-deficient colorectal cancer cells [4] [7]. Primarily research tool in cancer models [4] [7].
IWR-1 [4] [7] Adenosine subsite [4] 150 nM (TNKS1) [7] Stabilizes Axin; inhibits Wnt signaling [7]. Research tool; used in structure-based optimization for new compounds [7].
G007-LK [4] [7] Adenosine subsite [4] 46 nM (TNKS1), 25 nM (TNKS2) [4] Shows efficacy in CRC models with APC mutations; improved pharmacokinetics [7]. Preclinical development for colorectal cancer [7].
NVP-TNKS656 [4] [7] Dual-site (NA & Ade) [1] Information missing Orally administrable; overcomes resistance to PI3K/AKT inhibitors in CRC models [4] [7]. Preclinical development [7].
JW74 [4] [7] Adenosine subsite [4] Information missing Inhibits Wnt/β-catenin signaling [7]. Research tool [7].

Detailed Experimental Data and Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies behind key findings for this compound.

  • Wnt/β-catenin Signaling Inhibition Assay: The initial characterization of this compound used high-throughput screening. A375 melanoma cells were stably transduced with a β-catenin-activated reporter (BAR). Cells were treated with this compound and stimulated with Wnt3A-conditioned media. Inhibition of the Wnt pathway was quantified by measuring reporter activity (e.g., luciferase) and by assessing the expression of endogenous β-catenin target genes. Western blot analysis in DLD1 colorectal carcinoma cells showed this compound treatment (1 μM) significantly increased the steady-state abundance of AXIN1 and AXIN2 within 2-6 hours [6] [2].
  • Pancreatic Progenitor Differentiation Protocol: A more recent application involves differentiating human pluripotent stem cells (hPSCs) into pancreatic β-like cells [1].
    • Stage 1-3: hPSCs are differentiated into PDX1+ foregut endoderm using established growth factors.
    • Stage 4 (Key Intervention): PDX1+ cells are treated with a tankyrase inhibitor (e.g., 9 µM this compound, or other inhibitors like XAV939, IWR-1) in combination with EGF and Noggin for 5-6 days to generate NKX6-1+/PDX1+ pancreatic progenitors (PPs). The outcome is typically measured by flow cytometry for NKX6-1 and PDX1.
    • Stage 5-6: PPs are further differentiated into islet-like cells containing C-peptide+/NKX6-1+ β-like cells. The efficiency is evaluated by flow cytometry and glucose response assays [1].

Mechanism of Action and Signaling Pathway

Tankyrase inhibitors act by stabilizing the Axin complex, which is a critical negative regulator of the Wnt/β-catenin signaling pathway. The following diagram illustrates this mechanism and the points of inhibition for different compound classes.

G Wnt Wnt Signal LRP_Frizzled LRP/Frizzled Receptor Wnt->LRP_Frizzled AXIN_Complex AXIN/APC/GSK3β Destruction Complex LRP_Frizzled->AXIN_Complex Inactivates beta_catenin_cyt β-catenin (Cytoplasmic) AXIN_Complex->beta_catenin_cyt Targets for Degradation beta_catenin_nuc β-catenin (Nuclear) beta_catenin_cyt->beta_catenin_nuc Target_genes Proliferation/Legend Target Genes beta_catenin_nuc->Target_genes TNKS Tankyrase (TNKS) Ubiquitination AXIN Ubiquitination & Degradation TNKS->Ubiquitination Ubiquitination->AXIN_Complex Destabilizes AXIN_stable Stabilized AXIN Inhibitors Adenosine-site Inhibitors (e.g., this compound, IWR-1, G007-LK) Inhibitors->TNKS Inhibit Ni_inhibitors Nicotinamide-site Inhibitors (e.g., XAV939) Ni_inhibitors->TNKS Inhibit Dual_inhibitors Dual-site Inhibitors (e.g., NVP-TNKS656) Dual_inhibitors->TNKS Inhibit

Key Differentiators and Research Considerations

When selecting a tankyrase inhibitor for your research, consider these factors derived from the available literature:

  • Binding Site and Selectivity: The choice between inhibitors can be guided by the need for selectivity. Adenosine-subsite inhibitors like this compound, IWR-1, and G007-LK are generally more selective for tankyrases over other PARP family members because the adenosine binding pocket is unique to tankyrases. In contrast, nicotinamide-site inhibitors like XAV939 may have a higher potential for off-target effects as this site is conserved across other PARPs [4] [1].
  • Research Applications: While many inhibitors are used as research tools in cancer studies (e.g., XAV939, G007-LK), this compound has been specifically highlighted in recent research for its efficacy in directing stem cell differentiation towards pancreatic β-cells, a promising application for diabetes research [1].
  • Potency and Drug-Like Properties: Among the adenosine-site inhibitors, G007-LK and this compound show high potency. G007-LK, in particular, was developed through the optimization of earlier leads to improve its potency and pharmacokinetic properties, making it a candidate for in vivo studies [4] [7]. NVP-TNKS656, a dual-site inhibitor, has been reported to be orally administrable [4].

References

WIKI4 Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

WIKI4 is a potent, small-molecule inhibitor identified for its ability to block the Wnt/β-catenin signaling pathway, a crucial pathway in development and disease [1].

  • Primary Target: Tankyrase 2 (TNKS2), with a reported half-maximal inhibitory concentration (IC50) of 26 nM [2].
  • Mechanism: It inhibits the enzymatic activity of tankyrase (TNKS). Tankyrase promotes the degradation of AXIN, a key component of the β-catenin destruction complex. By inhibiting tankyrase, this compound stabilizes AXIN levels, leading to enhanced degradation of β-catenin and thus dampening the Wnt/β-catenin signaling output [1].
  • Cellular Effect: It inhibits the expression of β-catenin target genes (e.g., c-myc, Cyclin D1) and cellular responses to Wnt/β-catenin signaling, even in cancer cells with underlying APC mutations [1] [2].

The following diagram illustrates the signaling pathway that this compound inhibits.

G cluster_normal Normal Pathway (Without this compound) Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP LRP Frizzled->LRP Activates TNKS TNKS LRP->TNKS Activates AXIN AXIN TNKS->AXIN Promotes Degradation β-catenin Degradation β-catenin Degradation AXIN->β-catenin Degradation Promotes β-catenin Accumulation β-catenin Accumulation β-catenin Degradation->β-catenin Accumulation Prevents Target Gene Expression Target Gene Expression β-catenin Accumulation->Target Gene Expression No Signal This compound This compound This compound->TNKS Inhibits

Quantitative Activity Data

The table below summarizes key quantitative data for this compound from the available literature and commercial information [1] [2].

Assay Type Measured Activity Experimental Context
Target Potency (TNKS2) IC50 = 26 nM Isolated enzyme activity [2].
Cellular Pathway Inhibition IC50 = 75 nM Inhibition of Wnt/β-catenin signaling in cells [2].
Cytotoxicity IC50 = 0.02 μM (20 nM) Cytotoxicity to small cell lung cancer (SCLC) cells [2].
AXIN Stabilization Significant increase at 1 μM Increased steady-state abundance of AXIN1 and AXIN2 in DLD1 colorectal carcinoma cells after 2-24 hour treatment [2].
Cell Growth Inhibition Inhibition at 100 nM & 1 μM Growth inhibition of DLD1 cells in low-serum media over 6 days [2].

Key Experimental Protocols for Validation

The following are detailed methodologies for key experiments used to validate this compound's activity, as described in the scientific literature [1].

  • High-Throughput Screening (HTS): this compound was identified through an HTS using A375 melanoma cells stably transduced with a β-catenin-activated reporter (BAR). Hits were selected based on their ability to inhibit Wnt3A-conditioned media-induced luciferase activity at 370 nM without reducing cell viability at 10 μM [1].
  • Cell Viability/Proliferation Assay (e.g., DLD1 Colony Forming Assay)
    • Purpose: To assess the functional effect of this compound on the growth of cancer cells dependent on Wnt/β-catenin signaling.
    • Method: Single DLD1 colorectal carcinoma cells are plated at low density (e.g., 1000 cells per well in a 6-well plate) and cultured in low-serum media (0.5% FBS). The following day, this compound is added to the media. The cells are cultured for ten days with media and compound refreshment every two days. The resulting colonies are then counted to quantify growth inhibition [2].
  • Western Blot Analysis
    • Purpose: To detect changes in protein levels resulting from this compound treatment, such as the stabilization of AXIN.
    • Method: DLD1 cells are treated with this compound (e.g., 1 μM) for various durations (2, 4, 6, or 24 hours). Cell lysates are prepared, proteins are separated by SDS-PAGE, and transferred to a membrane. The membrane is probed with specific antibodies against AXIN1 and AXIN2. An increase in band intensity compared to untreated controls indicates successful target engagement and pathway inhibition [2].
  • Reporter Gene Assays
    • Purpose: To directly measure the inhibition of β-catenin-dependent transcription.
    • Method: Cells (e.g., A375-BAR, hESC-BAR) are treated with this compound in the presence or absence of a Wnt stimulus (e.g., Wnt3A-conditioned media). Luciferase activity is measured after a set incubation period (e.g., 24 hours). A decrease in luminescence signal indicates inhibition of the pathway [1].

A Researcher's Checklist for Validation

When planning your own validation studies for this compound or comparing it to other inhibitors, consider incorporating these key steps based on established protocols [1] [3].

  • Confirm Pathway Engagement: Prioritize western blot analysis to demonstrate the stabilization of AXIN1/AXIN2 proteins. This provides direct evidence of on-target activity [2].
  • Measure Functional Response: Use a cell proliferation assay (like the colony-forming assay) to link pathway inhibition to a biological effect, especially in cancer cell lines with dysregulated Wnt signaling [1] [2].
  • Assess Transcriptional Output: Include a β-catenin reporter assay (e.g., BAR, TOPFlash) to quantitatively measure the inhibition of downstream transcriptional activity [1].
  • Benchmark Against Standards: Compare the potency and efficacy of this compound with other well-characterized tankyrase inhibitors (like XAV939) in your specific cellular models to establish a relative performance baseline [1].

References

comparing WIKI4 with standard methods

Author: Smolecule Technical Support Team. Date: February 2026

WIKI4 Overview and Mechanism

The table below summarizes the core information available on this compound from the search results.

Aspect Description
Identification Discovered via high-throughput screening using A375 melanoma cells with a β-catenin-activated reporter (BAR) [1].
Target Inhibits the enzymatic activity of Tankyrase (TNKS2), a regulator of AXIN ubiquitylation and degradation [1].
Mechanism By inhibiting Tankyrase, this compound leads to the stabilization of AXIN, which promotes the degradation of β-catenin (CTNNB1), thereby inhibiting Wnt/β-catenin signaling [1].
Key Effect Inhibits expression of β-catenin target genes and cellular responses in cancer cell lines and human embryonic stem cells [1].
Structural Note Structurally distinct from previously identified Tankyrase inhibitors (e.g., XAV-939) [2] [1].

Experimental Workflow for Identification

The methodology for identifying this compound involved a multi-stage screening process to find a specific Wnt pathway inhibitor [1]. The workflow can be summarized as follows:

Start Primary High-Throughput Screen A A375-BAR Cells + Wnt3A CM + Compound Library Start->A B Measure BAR Reporter Activity A->B C Assess Cell Viability (Resazurin Assay) B->C D Identify Hits that inhibit BAR but not viability C->D E Cross-Screen for Specificity D->E F Confirm Wnt/β-catenin Pathway Inhibition E->F G Identify Target (TNKS2 Inhibition Assay) F->G End Validated Hit: this compound G->End

Detailed Methodological Steps [1]:

  • Cell Line: A375 malignant melanoma cells stably transduced with a β-catenin-activated reporter (BAR).
  • Stimulation: Cells were treated with Wnt3A-conditioned medium (CM) at an EC20 dose to activate the pathway.
  • Compound Library: A custom selection of 6,492 compounds from Chembridge's KINASet library was tested.
  • Primary Screening: Reporter activity was measured using a luciferase assay (e.g., Steady-Glo). Cell viability was assessed concurrently using a resazurin assay to eliminate cytotoxic compounds.
  • Specificity Cross-Screening: Hits from the primary screen were further tested in A375 cells containing luciferase reporters for other signaling pathways (NF-κB, TGFβ, Retinoic Acid) to exclude non-specific inhibitors.
  • Functional Validation: The effect on Wnt/β-catenin signaling was confirmed in diverse cell types, including cancer cells with elevated β-catenin signaling (e.g., DLD1, SW480) and human embryonic stem cells (hESCs). This involved measuring the inhibition of endogenous β-catenin target gene expression.
  • Target Identification: The enzymatic target was identified as Tankyrase (TNKS2) through specific inhibition assays.

The Wnt/β-catenin Signaling Pathway

The diagram below illustrates the Wnt signaling pathway that this compound inhibits, highlighting its specific target.

WntOFF Wnt Signal OFF DestructionComplex Destruction Complex (APC, AXIN, GSK3, CSNK1A1) WntOFF->DestructionComplex Stabilizes WntON Wnt Signal ON WntON->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Targets for Degradation β-catenin Degradation (Proteasome) BetaCatenin->Degradation TargetGenes Target Gene Expression BetaCatenin->TargetGenes Tankyrase Tankyrase (TNKS) Tankyrase->DestructionComplex Promotes AXIN Degradation This compound This compound Inhibitor This compound->Tankyrase Inhibits

Finding Direct Comparative Data

The search results I obtained describe the discovery and initial characterization of this compound. For a published comparison guide, you would need data from studies that directly pit this compound against other established inhibitors. Here are suggestions on how to find this information:

  • Use Specialized Academic Search Engines: Conduct a follow-up search on platforms like PubMed or Google Scholar using terms such as "this compound compared to XAV-939", "tankyrase inhibitor efficacy comparison", or "this compound IC50".
  • Look for Review Articles: Recent review articles on "Tankyrase inhibitors" or "Wnt/β-catenin pathway inhibitors" often contain summary tables that compare the potency, selectivity, and cellular activity of various compounds, including this compound.
  • Examine Citing Literature: The original this compound paper from 2012 [1] will have been cited by many subsequent studies. These citing articles may include direct comparative experiments, which would be an excellent source of the quantitative data you require.

References

WIKI4 Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

WIKI4 is a small molecule identified as a highly selective tankyrase (TNKS) inhibitor [1] [2]. Its primary characterized mechanism is the inhibition of the Wnt/β-catenin signaling pathway, which is crucial in development and often dysregulated in diseases like cancer and diabetes [1].

The diagram below illustrates the signaling pathway that this compound modulates and its subsequent effects on pancreatic progenitor differentiation, as demonstrated in recent studies [2].

wiki4_mechanism WNT WNT TNKS TNKS WNT->TNKS Activates AXIN AXIN TNKS->AXIN Promotes Degradation BCAT BCAT AXIN->BCAT Destabilizes (Prevents Accumulation) TargetGenes TargetGenes BCAT->TargetGenes PP_Diff Enhanced Pancreatic Progenitor Differentiation TargetGenes->PP_Diff This compound This compound This compound->TNKS Inhibits BetaCell_Commit Improved β-like Cell Commitment & Function PP_Diff->BetaCell_Commit

Efficacy Comparison in Pancreatic Progenitor Differentiation

The most direct comparative efficacy data for this compound comes from a 2024 study in Nature Communications that evaluated tankyrase inhibitors for differentiating human pluripotent stem cells (hPSCs) into pancreatic β-like cells [2]. The table below summarizes its performance against other compounds in this specific application.

Compound TNKS Binding Site Key Efficacy Findings in Pancreatic Differentiation
This compound Adenosine-subsite (Ade-TNKSi) Generated islet-like cells with significantly higher percentages of C-PEP+/NKX6-1+ β-like cells compared to Nicotinamide (NA) and other Ade-TNKSi [2].
Nicotinamide (NA) Nicotinamide-subsite (NA-TNKSi) Standard method; induced NKX6-1+ pancreatic progenitors (PPs) but produced lower β-like cell frequencies than this compound [2].

| Other Ade-TNKSi (e.g., JW74, JW55, G007-LK) | Adenosine-subsite (Ade-TNKSi) | Effectively promoted PP commitment, but this compound-derived PPs gave rise to the highest β-like cell frequencies among them [2]. | | XAV939 | Nicotinamide-subsite (NA-TNKSi) | Effectively generated PPs and β-like cells, performing better than the control [2]. | | DMSO (Control) | N/A | Failed to generate high percentages of NKX6-1+/PDX1+ PPs or C-PEP+/NKX6-1+ β-like cells [2]. |

Detailed Experimental Protocol

For reproducibility, here is the core methodology from the key study that generated the comparative data above [2]:

  • Cell Lines: The experiments used a human embryonic stem cell (hESC) reporter line (NKX6-1GFP/w) and the H1 hESC line.
  • Differentiation Protocol: Cells were directed through a multi-stage protocol to differentiate into pancreatic β-like cells.
  • Stage 4 - Pancreatic Progenitor (PP) Specification: At this critical stage (days 8-13 of differentiation), the culture medium was supplemented with Noggin, EGF, and the test compound.
    • Treatment Groups: Cells were treated with various compounds, including:
      • This compound (an Ade-TNKSi) at 9 µM.
      • Other TNKS inhibitors (e.g., JW74, JW55, G007-LK, XAV939) at their optimal concentrations.
      • Nicotinamide (NA), the standard component.
      • DMSO as a negative control.
      • MK4827 (a PARP1/2-specific inhibitor) as an additional control to confirm the effect was specific to TNKS inhibition.
  • Assessment of Efficacy:
    • PP Commitment (End of Stage 4): The percentage of PDX1+/NKX6-1+ cells was quantified using flow cytometry.
    • β-like Cell Generation (End of Stage 6): The resulting islet-like cells were analyzed for co-expression of NKX6-1 and C-Peptide (C-PEP), a marker for functional β-cells, again using flow cytometry.

Interpretation and Research Implications

The evidence positions this compound as a potent and specific tool for biomedical research, particularly in regenerative studies for diabetes. Its superiority over nicotinamide and other tankyrase inhibitors in generating functional pancreatic β-like cells highlights its value for improving in vitro differentiation protocols [2].

A key point for researchers to note is that the effect appears to be specific to tankyrase inhibition rather than general PARP inhibition, as demonstrated by the failure of PARP1/2-specific inhibitors to produce the same results [2].

References

Specificity and Potency Profile of WIKI4

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings on WIKI4's inhibitory activity, compiled from biochemical assays [1].

Target / Aspect Experimental Finding for this compound Experimental Context / Assay
TNKS1 (Tankyrase 1) High potency, confirmed inhibition Biochemical assay [1]
TNKS2 (Tankyrase 2) Biochemical IC50 estimated at ~15 nM [2]; Binding mode determined via X-ray crystallography (2.4 Å) [1] β-catenin reporter assay; Protein X-ray crystallography [2] [1]
Selectivity vs. other ARTDs/PARPs Selective inhibition of tankyrases over other tested ARTD enzymes [1] Profiling against multiple human ARTD enzymes (e.g., ARTD1/PARP1, ARTD2/PARP2) [1]
Binding Site Binds to the adenosine subsite of the NAD+ binding groove [1] Structural biology (X-ray crystallography) [1]
Functional Effect Stabilizes Axin, degrades β-catenin, inhibits Wnt target genes & cell growth in cancer/stem cells [2] TOPFlash reporter assay, colony formation assays, flow cytometry [2]

Detailed Experimental Protocols

To ensure the reproducibility of the data, here is a detailed breakdown of the key methodologies cited in the table.

High-Throughput Screening (HTS) for Discovery

The initial discovery of this compound involved a high-throughput screen designed to find inhibitors of Wnt/β-catenin signaling [2].

  • Reporter Cell Line: A375 melanoma cells were stably transduced with a β-catenin-activated reporter (BAR) [2].
  • Screening Process: Cells were treated with compounds from a chemical library (e.g., Chembridge's KINASet) in the presence of a low dose (EC20) of Wnt3A-conditioned media to activate the pathway [2].
  • Hit Criteria: Compounds were selected as "hits" if they significantly inhibited the Wnt-induced luciferase signal at 370 nM but did not reduce cell viability at a higher 10 µM concentration [2].
  • Specificity Cross-Check: Initial hits were cross-screened against other pathway reporters (NF-kB, TGFß, Retinoic Acid) to eliminate non-specific inhibitors [2].
Biochemical and Cellular Target Verification

Following its discovery, a series of experiments confirmed TNKS2 as this compound's primary target and elucidated its mechanism [2] [1].

  • TNKS2 Inhibition Assay: The inhibitory concentration (IC50) of this compound against TNKS2 was determined through biochemical activity assays measuring the enzyme's PARsylation activity [2].
  • Cellular Mechanism (Western Blot): To confirm the mechanism observed in reporter assays, researchers treated various cell lines (e.g., DLD1, SW480 colorectal carcinoma, human embryonic stem cells) with this compound. They then used Western blotting to show that this compound treatment led to the stabilization of Axin proteins and a decrease in the levels of β-catenin and its downstream targets (e.g., c-Myc) [2].
  • X-ray Crystallography for Binding Mode: The precise molecular interaction was visualized by determining the crystal structure of the catalytic domain of human TNKS2 in complex with this compound at 2.4 Å resolution. This revealed that this compound binds to the adenosine subsite, which is structurally distinct from the nicotinamide site targeted by other inhibitors like XAV939 [1].
Selectivity Profiling

The selectivity of this compound for tankyrases over other members of the ARTD/PARP family was confirmed through enzymatic activity profiling [1].

  • Method: this compound was tested against a panel of purified human ARTD enzymes (e.g., ARTD1/PARP1, ARTD2/PARP2, ARTD4, ARTD12).
  • Result: The compound showed significantly higher potency against TNKS1 and TNKS2 compared to the other ARTDs tested, establishing its selective profile [1].

Visualization of this compound's Mechanism and Discovery

The following diagrams, generated using Graphviz, illustrate the signaling pathway and experimental workflow.

Wnt/β-Catenin Pathway and this compound Inhibition

This diagram shows the normal Wnt signaling pathway and how this compound inhibits it by stabilizing the Axin destruction complex.

G cluster_normal a) Normal Wnt Signaling (OFF) cluster_wnt_on b) Active Wnt Signaling (ON) cluster_inhibition c) Effect of this compound APC_Axin APC/Axin Destruction Complex GSK3B_CK1 GSK3β, CK1 APC_Axin->GSK3B_CK1 Phospho_Bcat Phosphorylated β-catenin GSK3B_CK1->Phospho_Bcat  Phosphorylates Degraded_Bcat Degraded β-catenin Phospho_Bcat->Degraded_Bcat  Ubiquitinated & Degraded Wnt_signal Wnt Ligand Frizzled_LRP Frizzled / LRP Wnt_signal->Frizzled_LRP TNKS Tankyrase (TNKS) Frizzled_LRP->TNKS  Activates Axin Axin TNKS->Axin  PARylates & Degrades Bcat_accum β-catenin Accumulates Nucleus Nucleus Bcat_accum->Nucleus Target_genes Target Gene Transcription Nucleus->Target_genes This compound This compound TNKS2 Tankyrase (TNKS) This compound->TNKS2  Inhibits Axin2 Axin Stabilized TNKS2->Axin2 Bcat_degrade β-catenin Degraded Axin2->Bcat_degrade  Promotes Degradation

This compound High-Throughput Screening Workflow

This flowchart outlines the key steps in the experimental screening process that led to the discovery of this compound.

G Start Start HTS Cell_Line A375-BAR Reporter Cell Line (Stable β-catenin reporter) Start->Cell_Line Add_Compound Add Compound Library + Wnt3A (EC20) Cell_Line->Add_Compound Measure Measure Luciferase Signal & Cell Viability (Resazurin) Add_Compound->Measure Hit_Criteria Hit Criteria Met? Measure->Hit_Criteria Cross_Screen Secondary Cross-Screen (e.g., NF-kB, TGFβ reporters) Hit_Criteria->Cross_Screen Yes End Proceed to Mechanism & Specificity Studies Hit_Criteria->End No (Discard) Specific_Hit Wnt-Specific Hit? Cross_Screen->Specific_Hit This compound This compound Identified Specific_Hit->this compound Yes Specific_Hit->End No (Discard) This compound->End

Key Findings and Research Implications

The experimental data confirms that This compound is a highly specific tankyrase inhibitor due to its unique binding mode. By targeting the adenosine subsite, it avoids the conserved nicotinamide site bound by many other PARP inhibitors, which is a likely explanation for its selectivity within the ARTD family [1]. This makes this compound a valuable chemical probe for studying Wnt/β-catenin signaling and a potential lead compound for developing anti-cancer drugs, especially for cancers with aberrant Wnt pathway activation [2] [3].

References

Performance Comparison of WIKI4

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key performance metrics and characteristics of WIKI4 based on published studies.

Inhibitor Name Molecular Target Reported Potency (IC50) Key Mechanism of Action Key Characteristics / Differentiators
This compound TNKS2 (Tankyrase 2) 26 nM [1] Inhibits TNKS2 enzymatic activity, stabilizes AXIN, promotes β-catenin degradation [2] Structurally distinct from earlier TNKS inhibitors; inhibits Wnt/β-catenin signaling in cancer and stem cells [2]
XAV939 TNKS1/2 Information missing Stabilizes AXIN, promotes β-catenin degradation [2] One of the first identified small-molecule TNKS inhibitors; used as a reference compound in studies [2]

A crystal structure of human TNKS2 in complex with this compound (PDB ID: 4BFP) has been solved, which reveals that this compound binds to the adenosine subsite of the catalytic domain in a novel binding mode. This structural insight is valuable for understanding its selectivity and for the further development of inhibitors based on its scaffold [3].

Experimental Data & Protocols

The foundational data for this compound comes from a high-throughput screening campaign and subsequent validation experiments.

  • High-Throughput Screen: The initial discovery of this compound involved screening a library of 6,492 compounds using A375 melanoma cells stably transduced with a β-catenin-activated reporter (BAR). Hits were selected based on their ability to inhibit Wnt3A-dependent luciferase activity without reducing cell viability [2].
  • Functional Validation: Follow-up experiments confirmed the biological impact of this compound [2]:
    • Colony Formation Assay: DLD1 colorectal carcinoma cells were plated at low density and treated with this compound over ten days. This compound inhibited colony formation, demonstrating its effect on cell growth [2].
    • Western Blot Analysis: Treatment of DLD1 cells with this compound (1 μM) for 2-24 hours significantly increased the steady-state protein levels of AXIN1 and AXIN2, confirming its action on the Wnt/β-catenin pathway [2].
    • Target Gene Expression: this compound was shown to inhibit the expression of Wnt/β-catenin target genes (e.g., c-myc, Cyclin D1) at the mRNA and protein levels [1].

Wnt/β-Catenin Signaling Pathway & this compound Mechanism

The following diagram illustrates the Wnt/β-catenin signaling pathway and the precise point where this compound exerts its inhibitory effect.

G cluster_inactive Inactive State (No Wnt Signal) cluster_active Active State (With Wnt Signal) DestructionComplex Destruction Complex (APC, AXIN, GSK3, CSNK1A1) PhosphoBCatenin Phosphorylated β-Catenin DestructionComplex->PhosphoBCatenin BCatenin1 β-Catenin BCatenin1->PhosphoBCatenin Phosphorylation DegradedBCatenin Degraded by Proteasome PhosphoBCatenin->DegradedBCatenin WntSignal Wnt Signal Receptor Frizzled / LRP Receptor WntSignal->Receptor DestructInhib Destruction Complex Inhibited Receptor->DestructInhib BCatenin2 β-Catenin Accumulates DestructInhib->BCatenin2 NuclearBCatenin Nuclear β-Catenin BCatenin2->NuclearBCatenin TargetGene Target Gene Transcription NuclearBCatenin->TargetGene TNKS Tankyrase (TNKS) AxinDeg AXIN Degradation TNKS->AxinDeg AxinDeg->DestructionComplex Depletes This compound This compound Inhibitor This compound->TNKS Inhibits

This diagram shows that in the Inactive State, β-catenin is constantly phosphorylated and degraded. When the pathway is active, the destruction complex is inhibited, allowing β-catenin to accumulate and drive gene transcription. This compound inhibits Tankyrase (TNKS), which normally promotes the degradation of AXIN—a key component of the destruction complex. By blocking TNKS, this compound stabilizes AXIN, thereby helping to restore the destruction complex's ability to target β-catenin for degradation [2].

References

Mechanism and Specificity of WIKI4

Author: Smolecule Technical Support Team. Date: February 2026

WIKI4 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. Its primary mechanism of action is the inhibition of Tankyrase 1 and 2 (TNKS1/2) [1] [2] [3]. Tankyrases are enzymes that regulate the stability of AXIN, a key component of the β-catenin destruction complex. By inhibiting Tankyrase, this compound promotes AXIN stabilization, leading to increased degradation of β-catenin and thus dampening the Wnt signaling pathway [1].

A key indicator of its specificity comes from its binding site. This compound is classified as an Adenosine-subsite (Ade-subsite) targeting Tankyrase inhibitor [3]. This subsite is considered unique to Tankyrases, which helps in achieving selectivity over other members of the PARP protein family [3]. Experimental evidence supports this; in a study on pancreatic progenitor differentiation, this compound effectively promoted target cell differentiation, whereas a PARP1/2 specific inhibitor (MK4827) failed to do so, suggesting that this compound's activity is indeed mediated through TNKS inhibition and not via off-target effects on PARP1/2 [3].

Furthermore, this compound has been shown to be structurally distinct from other known Tankyrase inhibitors like XAV939, which binds to the Nicotinamide-subsite [1] [4].

Comparative Performance of Tankyrase Inhibitors

The table below summarizes how this compound compares to other selected Tankyrase inhibitors based on available experimental data.

Inhibitor Primary Target Binding Subsite Reported IC₅₀ / Potency Key Experimental Findings
This compound TNKS1/2 Adenosine (Ade) [3] Not precisely quantified in available data [3] Promoted formation of PDX1+/NKX6-1+ pancreatic progenitors from hPSCs; resulted in islet-like cells with higher frequencies of functional β-like cells (C-PEP+/NKX6-1+) compared to those derived with nicotinamide (NA) or other Ade-TNKSi [3].
XAV939 TNKS1/2 Nicotinamide (NI) [4] Nanomolar range (IC₅₀) [4] Well-characterized potent inhibitor; used as a reference compound in multiple studies; also promotes pancreatic progenitor differentiation [3].
IWR-1 TNKS1/2 Adenosine (Ade) [4] Not specified in available data An early Ade-subsite inhibitor; used in research but not directly compared to this compound in efficacy for pancreatic differentiation in the searched results [4].
G007-LK TNKS1/2 Adenosine (Ade) [3] Not specified in available data A highly selective Ade-TNKSi; effectively induced NKX6-1 expression in pancreatic progenitors, though this compound performed as effectively or better in some endpoints [3].
JW74, JW55 TNKS1/2 Adenosine (Ade) [3] Not specified in available data Selective Ade-TNKSi; shown to induce NKX6-1+ pancreatic progenitors [3].

Experimental Context and Workflow

Much of the recent data on this compound's specificity and efficacy comes from its application in directing the differentiation of human pluripotent stem cells (hPSCs) into pancreatic β-like cells [3]. The experimental workflow in these studies provides context for its use:

G Start hPSCs (Human Pluripotent Stem Cells) S3 Stage 3: PDX1+ Endoderm Start->S3 S4_Treat Stage 4: Treatment with Tankyrase Inhibitor (e.g., this compound) S3->S4_Treat S4_Out Pancreatic Progenitors (PPs) PDX1+/NKX6-1+ S4_Treat->S4_Out S6 Stage 6: Further Differentiation S4_Out->S6 End Islet-like Cells (C-PEP+/NKX6-1+ β-like cells) S6->End

In this context, the effect of this compound is measured by its ability to induce the expression of specific marker genes (like NKX6-1) in target cells. Its success, alongside other Ade-subsite inhibitors and its failure to be replicated by PARP1/2-specific inhibitors, builds the case for its selectivity for Tankyrase in this biological system [3].

References

WIKI4 Overview and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

WIKI4 is a small molecule inhibitor that antagonizes the Wnt/β-catenin signaling pathway by specifically inhibiting the enzymatic activity of Tankyrase 2 (TNKS2) [1] [2]. It is structurally distinct from earlier identified tankyrase inhibitors like XAV939 [1] [2]. This compound binds to the adenosine subsite of the catalytic domain of tankyrase, which allows for highly selective inhibition and reduces potential off-target effects that are more common with inhibitors targeting the conserved nicotinamide subsite [3] [4] [5].

In the Wnt signaling pathway, tankyrases poly-ADP-ribosylate AXIN, marking it for degradation. By inhibiting tankyrase, this compound stabilizes AXIN, which is a critical component of the β-catenin destruction complex. This leads to increased degradation of β-catenin and a consequent downregulation of Wnt/β-catenin-dependent transcription [3] [1] [2].

Comparative Performance of Tankyrase Inhibitors

The table below summarizes key quantitative data for this compound and other common tankyrase inhibitors.

Inhibitor Name Molecular Target Binding Site Reported IC₅₀ (TNKS2) Key Functional Assay Results

| This compound | TNKS1/2 [1] | Adenosine subsite [4] | 15 nM (binding affinity) [4] | • 9 μM optimal conc. for pancreatic progenitor commitment [5] • Superior β-like cell generation vs. Nicotinamide (NA) [5] | | XAV939 | TNKS1/2 [3] | Nicotinamide subsite [3] | 7 nM (in SDS-PAGE exp.) [3] | • Inhibits proliferation of APC-deficient cancer cells [3] | | JW74 | TNKS1/2 [3] | Adenosine subsite [3] | Information missing | • 10 μM optimal conc. for pancreatic progenitor commitment [5] | | G007-LK | TNKS1/2 [3] | Adenosine subsite [3] | Information missing | • 5 μM optimal conc. for pancreatic progenitor commitment [5] | | NVP-TNKS656 | TNKS1/2 [3] | Dual-site binder [3] | Information missing | • Orally administrable; early clinical application anticipated [3] |

Detailed Experimental Protocols

Here are the methodologies for key experiments that demonstrate this compound's efficacy.

Wnt/β-Catenin Signaling Reporter Assay

This high-throughput method identified this compound as a Wnt pathway inhibitor [1] [2].

  • Cell Line: A375 melanoma cells stably transduced with a β-catenin-activated reporter (BAR).
  • Procedure:
    • Seed cells in 384-well plates.
    • Treat with test compounds (e.g., 50 nL of this compound at final concentrations of 370 nM and 10 μM) and an activating stimulus (e.g., 10 μL Wnt3A-conditioned media).
    • After incubation, assess cell viability using a reagent like resazurin.
    • Quantify luciferase activity using a reagent like Steady-Glo.
  • Hit Criteria: Compounds that inhibit Wnt3A-dependent luciferase production at 370 nM without reducing cell viability at 10 μM are selected for further analysis [1] [2].
Pancreatic Progenitor and β-Cell Differentiation

This protocol uses this compound to generate functional pancreatic cells from human pluripotent stem cells (hPSCs) [5].

  • Cell Line: hPSCs (e.g., H1 hESC line or a NKX6-1 GFP reporter line).
  • Differentiation Workflow:
    • Stage 1-3: Differentiate hPSCs into definitive endoderm and then into PDX1+ pancreatic endoderm using standard growth factor protocols.
    • Stage 4 (Pancreatic Progenitor Specification): Treat PDX1+ cells for 5-6 days with a combination of Noggin, EGF, and This compound (at 9 μM) to induce NKX6-1+/PDX1+ pancreatic progenitors.
    • Stage 5-6 (Endocrine Commitment): Differentiate progenitors further into islet-like cells containing C-peptide+/NKX6-1+ β-like cells.
  • Analysis: The success of differentiation is quantified using flow cytometry for NKX6-1 and PDX1 at stage 4, and for C-peptide and NKX6-1 at stage 6 [5].

Wnt/β-Catenin Signaling Pathway and this compound Mechanism

The following diagram illustrates the Wnt signaling pathway and how this compound inhibits it.

wiki4_mechanism This compound Inhibits Wnt Signaling by Stabilizing AXIN Wnt Wnt Ligand Frizzled Frizzled/LRP Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, AXIN, GSK3, CKN1A1) Frizzled->DestructionComplex Inactivates beta_catenin_act β-catenin (Stable) DestructionComplex->beta_catenin_act beta_catenin_deg β-catenin (Degraded) DestructionComplex->beta_catenin_deg Promotes Degradation target_gene Target Gene Transcription beta_catenin_act->target_gene beta_catenin_deg->target_gene No Activation TNKS Tankyrase (TNKS) AXIN_stable AXIN (Stabilized) TNKS->AXIN_stable Inhibition Prevents Degradation AXIN_degraded AXIN (Degraded) TNKS->AXIN_degraded PARsylates AXIN_stable->DestructionComplex Stabilizes AXIN_degraded->DestructionComplex Less Available This compound This compound This compound->TNKS Inhibits

Key Experimental Considerations

  • Positive Controls: In experiments using this compound, other established tankyrase inhibitors like XAV939 or IWR-1 can serve as excellent positive controls to validate that observed effects are due to on-target tankyrase inhibition [3] [5].
  • Specificity Confirmation: The high selectivity of this compound for the adenosine subsite makes it a superior tool for validating that a phenotype is specifically due to tankyrase inhibition, rather than off-target effects on other PARP family members [4] [5]. This can be further confirmed by using genetic knockdown (e.g., shRNA) of TNKS [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Exact Mass

521.15216079 g/mol

Monoisotopic Mass

521.15216079 g/mol

Heavy Atom Count

38

Appearance

White to off-white solid

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Wikipedia

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Dates

Last modified: 08-15-2023
1: Haikarainen T, Venkannagari H, Narwal M, Obaji E, Lee HW, Nkizinkiko Y, Lehtiö L. Structural basis and selectivity of tankyrase inhibition by a Wnt signaling inhibitor WIKI4. PLoS One. 2013 Jun 6;8(6):e65404. doi: 10.1371/journal.pone.0065404. Print 2013. PubMed PMID: 23762361; PubMed Central PMCID: PMC3675114.

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